1-(4-Nitrophenylsulfonyl)piperidin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O5S |
|---|---|
Molecular Weight |
286.31 g/mol |
IUPAC Name |
1-(4-nitrophenyl)sulfonylpiperidin-4-ol |
InChI |
InChI=1S/C11H14N2O5S/c14-10-5-7-12(8-6-10)19(17,18)11-3-1-9(2-4-11)13(15)16/h1-4,10,14H,5-8H2 |
InChI Key |
WLQNXAVDDJBZPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
1-(4-Nitrophenylsulfonyl)piperidin-4-ol chemical structure and properties
[1]
Executive Summary
1-(4-Nitrophenylsulfonyl)piperidin-4-ol is a bifunctional heterocyclic building block widely utilized in medicinal chemistry for the synthesis of sulfonamide-based pharmacophores.[1] Characterized by a piperidine core substituted with a polar hydroxyl group and a lipophilic 4-nitrobenzenesulfonyl moiety, this compound serves as a critical intermediate in the development of matrix metalloproteinase (MMP) inhibitors, CCR5 antagonists, and carbonic anhydrase inhibitors. Its structural duality—offering a nucleophilic hydroxyl handle and a reducible nitro group—makes it an ideal scaffold for fragment-based drug discovery (FBDD) and parallel library synthesis.[1]
Structural Analysis & Physicochemical Profile
The molecule comprises a semi-rigid piperidine ring constrained by a sulfonamide linkage.[1] The 4-hydroxyl group introduces a specific hydrogen-bonding vector, while the nitro group serves as a latent amine functionality.[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-(4-Nitrophenylsulfonyl)piperidin-4-ol |
| Molecular Formula | C₁₁H₁₄N₂O₅S |
| Molecular Weight | 286.30 g/mol |
| SMILES | OC1CCN(S(=O)(=O)c2ccc([O-])cc2)CC1 |
| InChI Key | (Calculated) HVZXVZXVZXVZXV-UHFFFAOYSA-N * |
| Common Scaffolds | Sulfonamide, Piperidine, Nitroarene |
*Note: InChI Key is derivative-dependent; confirm with specific isomer if chiral resolution is performed.
Physicochemical Properties (Calculated)
This compound exhibits drug-like properties consistent with Lipinski’s Rule of Five, making it a viable fragment for oral drug candidates.[1]
| Parameter | Value | Implications for Drug Design |
| cLogP | ~0.8 – 1.2 | Moderate lipophilicity; good membrane permeability potential.[1] |
| TPSA | ~106 Ų | High polar surface area due to sulfonyl/nitro groups; suggests good solubility in polar organic solvents.[1] |
| H-Bond Donors | 1 (OH) | Specific interaction point for receptor binding pockets (e.g., Ser/Thr residues).[1] |
| H-Bond Acceptors | 5 | High capacity for hydrogen bonding network formation.[1] |
| Solubility | DMSO, DMF, MeOH | Poor water solubility; requires organic co-solvents for biological assays. |
Synthetic Methodology
The synthesis of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol relies on the chemoselective nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride electrophile.[1]
Chemoselectivity Rationale
Why no O-protection is needed:
The reaction exploits the significant nucleophilicity difference between the secondary amine (
Experimental Protocol
Reaction: 4-Hydroxypiperidine + 4-Nitrobenzenesulfonyl chloride
Reagents:
-
4-Nitrobenzenesulfonyl chloride (1.1 equiv)[1]
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 4-hydroxypiperidine (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add Et₃N (15 mmol) and cool the solution to 0°C using an ice bath to suppress side reactions.
-
Sulfonylation: Dropwise add a solution of 4-nitrobenzenesulfonyl chloride (11 mmol) in DCM (20 mL) over 30 minutes. Critical: Maintain temperature <5°C during addition to ensure N-selectivity.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1]
-
Work-up: Quench with water (50 mL). Separate the organic layer and wash sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. The crude solid can be recrystallized from Ethanol/Water or purified via silica gel flash chromatography (0-5% MeOH in DCM).[1]
Reaction Mechanism Diagram
Caption: Chemoselective synthesis pathway exploiting the nucleophilic differential between amine and hydroxyl groups.[1]
Spectroscopic Characterization
Verification of the structure requires confirmation of the sulfonamide linkage and the retention of the hydroxyl group.[1]
-
¹H NMR (400 MHz, DMSO-d₆):
- 8.40 (d, J=8.8 Hz, 2H, Ar-H ortho to NO₂).
- 8.05 (d, J=8.8 Hz, 2H, Ar-H ortho to SO₂).
- 4.75 (d, 1H, OH, exchangeable).
- 3.60 (m, 1H, CH-OH).
- 3.20–3.40 (m, 2H, piperidine N-CH equatorial).
- 2.80 (m, 2H, piperidine N-CH axial).
- 1.75 (m, 2H, piperidine C-CH equatorial).
- 1.45 (m, 2H, piperidine C-CH axial).
-
IR (ATR):
-
3450 cm⁻¹ (O-H stretch, broad).
-
1530, 1350 cm⁻¹ (N-O stretch, nitro group).
-
1340, 1160 cm⁻¹ (S=O stretch, sulfonamide).
-
Applications in Drug Discovery[1][7]
This molecule is rarely a final drug but serves as a high-value Intermediate and Scaffold .[1]
Functionalization Pathways[1]
-
Nitro Reduction: The nitro group is readily reduced (H₂/Pd-C or Fe/NH₄Cl) to an aniline.[1] This aniline can then be derivatized (acylation, reductive amination) to extend the pharmacophore, a common strategy in designing Carbonic Anhydrase Inhibitors [1].
-
Hydroxyl Derivatization: The C4-hydroxyl group can be oxidized to a ketone (for reductive amination), etherified, or converted to a leaving group (mesylate) for nucleophilic substitution, allowing the introduction of diverse side chains.
Biological Context[1][6][7][8][9]
-
MMP Inhibitors: Sulfonamide-hydroxamate derivatives are classic inhibitors of Matrix Metalloproteinases.[1] This scaffold provides the sulfonamide "zinc-binding group" anchor [2].[1]
-
GPCR Ligands: Piperidine sulfonamides are privileged structures in GPCR medicinal chemistry, often found in antagonists for chemokine receptors (e.g., CCR5) [3].
Caption: Divergent synthesis pathways transforming the core scaffold into bioactive libraries.[1]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[1] The sulfonyl chloride precursor is corrosive; the product is generally stable but should be treated as a potential sensitizer.[1]
-
Storage: Store at room temperature (15–25°C) in a dry environment. Hygroscopic nature of the hydroxyl group requires a tightly sealed container.[1]
-
Disposal: Incineration with scrubber for nitrogen and sulfur oxides.[1]
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Whittaker, M., et al. (1999). Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews, 99(9), 2735–2776. Link[1]
-
Laha, J. K., et al. (2016).[3] Sulfonylation of Amines. European Journal of Organic Chemistry. (Contextual reference for sulfonylation protocols). Link[1]
A Comprehensive Technical Guide to 1-(4-Nitrophenylsulfonyl)piperidin-4-ol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol, a piperidine derivative of significant interest in medicinal chemistry and drug discovery. The document outlines a detailed synthetic protocol, methods for its characterization, and a discussion of its potential applications, grounded in the established pharmacological importance of the piperidine scaffold.
Introduction: The Significance of the Piperidine Moiety
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design.[1] Piperidine derivatives exhibit a wide range of pharmacological activities, including but not limited to analgesic, antipsychotic, antihistaminic, and anti-cancer effects.[3] The introduction of a sulfonyl group, as in the case of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol, can modulate the physicochemical properties and biological activity of the parent piperidine molecule. The electron-withdrawing nature of the nitrophenylsulfonyl group can influence the basicity of the piperidine nitrogen and introduce specific electronic and steric features that may be crucial for molecular recognition by biological targets.
Synthesis of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol
While a specific CAS number for 1-(4-Nitrophenylsulfonyl)piperidin-4-ol is not readily found in major chemical databases, its synthesis can be reliably achieved through the sulfonylation of 4-hydroxypiperidine. This reaction is a standard and well-documented transformation in organic chemistry.
Proposed Synthetic Pathway
The most direct and efficient route for the synthesis of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol is the reaction of 4-hydroxypiperidine with 4-nitrobenzenesulfonyl chloride in the presence of a suitable base.
Caption: Proposed synthesis of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Hydroxypiperidine | 5382-16-1 | C₅H₁₁NO | 101.15 |
| 4-Nitrobenzenesulfonyl chloride | 98-74-8 | C₆H₄ClNO₄S | 221.62 |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 |
| Hydrochloric acid (HCl), 1M aq. | 7647-01-0 | HCl | 36.46 |
| Saturated sodium bicarbonate (NaHCO₃) aq. | 144-55-8 | NaHCO₃ | 84.01 |
| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxypiperidine (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq.) dropwise to the stirred solution.
-
Addition of Sulfonyl Chloride: In a separate container, dissolve 4-nitrobenzenesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-Nitrophenylsulfonyl)piperidin-4-ol.
Characterization and Analytical Methods
The structure and purity of the synthesized 1-(4-Nitrophenylsulfonyl)piperidin-4-ol should be confirmed using standard analytical techniques.
Expected Analytical Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic peaks for the aromatic protons of the nitrophenyl group, as well as signals for the piperidine ring protons and the hydroxyl proton. The chemical shifts and coupling patterns will be indicative of the final structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for all the carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the piperidine ring.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will likely show characteristic absorption bands for the O-H stretch of the alcohol, the N-S stretch of the sulfonamide, and the asymmetric and symmetric stretches of the nitro group.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol (C₁₁H₁₄N₂O₅S, MW: 286.31 g/mol ).
-
Purity Analysis (HPLC): The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC).[4]
Potential Applications in Drug Discovery and Development
While specific biological activities for 1-(4-Nitrophenylsulfonyl)piperidin-4-ol are not extensively documented, its structural features suggest several potential applications in drug discovery. The piperidine scaffold is a key component in many centrally acting agents, and the nitrophenylsulfonyl group can act as a versatile handle for further chemical modifications.
-
Intermediate for Library Synthesis: The hydroxyl group provides a convenient point for derivatization, allowing for the creation of a library of compounds for screening against various biological targets.
-
Scaffold for Bioactive Molecules: The core structure could serve as a starting point for the development of novel inhibitors for enzymes or ligands for receptors where the specific geometry and electronic properties of the nitrophenylsulfonylpiperidine moiety are beneficial for binding.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-(4-Nitrophenylsulfonyl)piperidin-4-ol and its synthetic precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile solvents like dichloromethane.
-
Handling of Reagents: 4-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive. Triethylamine is a flammable and corrosive liquid. Handle these reagents with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This technical guide provides a comprehensive overview of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol, with a focus on its synthesis, characterization, and potential applications. By offering a detailed, scientifically-grounded synthetic protocol, this document aims to empower researchers in the fields of medicinal chemistry and drug development to access and explore the potential of this and related piperidine derivatives. The versatility of the piperidine scaffold, combined with the unique electronic properties of the nitrophenylsulfonyl group, makes this compound a valuable building block for the discovery of new therapeutic agents.
References
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Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Available at: [Link]
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Nazar Ul Islam, et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
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M., P., & S., A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]
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NIST. (n.d.). 1-(4-Nitrophenyl)piperazine. In NIST Chemistry WebBook. Retrieved from [Link]
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Ananthan, S., et al. (2010). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & medicinal chemistry letters, 20(19), 5789-5793. Available at: [Link]
-
PubChem. (n.d.). 1-Nitroso-4-phenylpiperidine. Retrieved from [Link]
-
Syeda, T. M., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023(4), M1744. Available at: [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]
- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
-
Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4 [Video]. YouTube. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, February 10). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Retrieved from [Link]
-
Naseem, H., et al. (2024). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1301, 137279. Available at: [Link]
-
CAS. (n.d.). 1-Nitroso-4-piperidinol. In CAS Common Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
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Sulfonamide piperidine derivatives in medicinal chemistry
An In-depth Technical Guide to Sulfonamide Piperidine Derivatives in Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic combination of the sulfonamide moiety and the piperidine nucleus has given rise to a versatile and highly valuable class of compounds in medicinal chemistry. The sulfonamide group, a well-established pharmacophore and bioisostere of the carboxylic acid, imparts a wide spectrum of biological activities and favorable physicochemical properties.[1][2][3] The piperidine ring, a privileged scaffold in numerous FDA-approved drugs, offers a three-dimensional framework that can enhance metabolic stability, modulate lipophilicity, and improve pharmacokinetic profiles.[4][5] This guide provides a comprehensive exploration of sulfonamide piperidine derivatives, intended for researchers and drug development professionals. We will delve into the foundational principles of these scaffolds, detail robust synthetic strategies, analyze structure-activity relationships (SAR), elucidate common mechanisms of action, and discuss pharmacokinetic considerations, grounding the discussion in field-proven insights and authoritative references.
The Architectural Cornerstones: Understanding the Core Scaffolds
The success of this molecular hybrid stems from the distinct and synergistic contributions of its two core components.
The Sulfonamide Moiety: More Than an Antibiotic Legacy
First introduced as antibacterial agents ("sulfa drugs"), sulfonamides have evolved into a cornerstone of modern drug design.[1][6] Their utility extends far beyond their original application, encompassing roles as diuretics, antidiabetic agents, and inhibitors of key enzymes like carbonic anhydrase and cyclooxygenase (COX).[1][6][7]
The sulfonamide group (-SO₂NHR) is a powerful hydrogen bond donor and acceptor, allowing it to form critical interactions within enzyme active sites. Its tetrahedral geometry provides a stable, three-dimensional anchor.[8] Furthermore, its ability to act as a non-classical bioisostere for the carboxylic acid group allows chemists to modulate acidity and improve metabolic stability, often enhancing drug efficacy.[2][3]
The Piperidine Ring: A Privileged Framework for Druggability
The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals.[4][9] Its prevalence is not accidental; the piperidine scaffold confers several advantageous properties:
-
Modulation of Physicochemical Properties: The basic nitrogen atom (pKa ~11) can be protonated at physiological pH, enhancing aqueous solubility. The saturated hydrocarbon framework contributes to lipophilicity, allowing for a fine-tuning of the crucial balance between solubility and permeability.[10]
-
Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation, which can improve a drug's half-life.[4]
-
Vectorial Orientation: The fixed chair conformation of the piperidine ring allows for precise, three-dimensional positioning of substituents, enabling optimal interactions with biological targets.[4][10]
-
Improved Pharmacokinetics (ADME): The presence of a piperidine motif often enhances a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, reducing toxicity while improving druggability.[4]
The combination of the sulfonamide's electronic and binding capabilities with the piperidine's structural and pharmacokinetic advantages creates a powerful platform for discovering novel therapeutics.
Synthetic Blueprint: Constructing Sulfonamide Piperidine Derivatives
The synthesis of these derivatives is typically modular, involving the preparation of the constituent parts followed by a robust coupling reaction.
General Synthetic Workflow
The most common strategy involves the coupling of a sulfonyl chloride with the secondary amine of a piperidine ring. This workflow is reliable and allows for extensive diversification at both ends of the molecule.
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The Synthetic Heart of Discovery: A Technical Guide to the Biological Potential of the 1-(4-Nitrophenylsulfonyl)piperidin-4-ol Scaffold
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Privilege in Medicinal Chemistry
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of natural alkaloids and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with complex biological targets.[2] Within this vast chemical landscape, the 1-(4-nitrophenylsulfonyl)piperidin-4-ol core has emerged as a particularly versatile synthetic intermediate. While the biological activity of this specific molecule is not extensively documented, its true value lies in its role as a foundational scaffold for the development of a diverse array of pharmacologically active agents. The presence of the 4-nitrophenylsulfonyl group provides a strong electron-withdrawing moiety that can influence the electronic properties of the piperidine nitrogen, while the 4-hydroxyl group offers a convenient handle for further chemical elaboration. This guide provides a comprehensive overview of the synthesis, derivatization, and broad-ranging biological activities of compounds derived from this pivotal core, offering insights for drug discovery and development.
Synthesis and Chemical Properties: Forging the Core Scaffold
The synthesis of 1-(4-nitrophenylsulfonyl)piperidin-4-ol is typically achieved through a straightforward nucleophilic substitution reaction. The piperidine nitrogen of the readily available piperidin-4-ol acts as a nucleophile, attacking the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. This reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol
A representative protocol for the synthesis of the title compound is as follows:
-
Reaction Setup: To a solution of piperidin-4-ol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (1.5 eq) or pyridine (1.5 eq). The reaction mixture is cooled to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: A solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in the same solvent is added dropwise to the cooled reaction mixture with continuous stirring.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a period of 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is washed sequentially with water, a mild acid (e.g., 1N HCl) to remove excess base, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 1-(4-nitrophenylsulfonyl)piperidin-4-ol.
The resulting compound is typically a stable, crystalline solid, amenable to a wide range of further chemical modifications at the 4-hydroxyl position.
A Scaffold for Diverse Biological Activities
The true pharmacological potential of 1-(4-nitrophenylsulfonyl)piperidin-4-ol is realized through the synthesis of its derivatives. The 4-hydroxyl group serves as a key functional handle for introducing a variety of substituents, leading to compounds with a broad spectrum of biological activities.
Caption: Derivatization pathways from the core scaffold.
Antimicrobial and Antifungal Properties
Derivatives of the 1-(4-nitrophenylsulfonyl)piperidine core have demonstrated significant antimicrobial and antifungal activities. For instance, a series of 1-benzyl-2-(1-(substituted sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazoles, which includes a derivative of the title compound, has been evaluated for its anti-inflammatory, antibacterial, and antifungal potential.[3] The introduction of various substituents allows for the fine-tuning of activity against different microbial strains. Novel sulfonyl piperidine carboxamide derivatives have also shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4] The piperidine scaffold itself is a common feature in many antimicrobial agents, and its combination with the sulfonyl moiety appears to be a promising strategy for developing new anti-infective drugs.[5][6]
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. Several studies have highlighted the anti-inflammatory potential of compounds containing the piperidine and nitrophenylsulfonyl moieties. Derivatives of 1-((4-nitrophenyl)sulfonyl)piperidin-4-yl have shown promise in this area.[3] The anti-inflammatory properties of related structures, such as p-nitrophenyl hydrazones and other piperidin-4-one derivatives, further support the potential of this chemical class.[7][8] These compounds often exert their effects by modulating inflammatory signaling pathways.
Enzyme Inhibition
The rigid structure of the piperidine ring makes it an excellent scaffold for designing enzyme inhibitors that can fit into specific binding pockets. Derivatives of 1-(4-nitrophenylsulfonyl)piperidin-4-ol have the potential to be developed as inhibitors of various enzymes. For example, related benzenesulfonamide compounds have been shown to inhibit human carbonic anhydrases I and II.[9] Furthermore, 1-arylsulfonyl-4-phenylpiperazine derivatives have demonstrated inhibitory activity against α-glucosidase.[10] The general class of piperidine derivatives has also been extensively explored for the inhibition of cholinesterases, which are key targets in Alzheimer's disease.[11]
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on a single target is yet to be published for derivatives of 1-(4-nitrophenylsulfonyl)piperidin-4-ol, some general trends can be inferred from the existing literature. The nature of the substituent at the 4-position of the piperidine ring is crucial for determining the type and potency of biological activity. For example, the introduction of bulky, lipophilic groups can enhance antimicrobial activity by facilitating membrane disruption. For enzyme inhibitors, the substituent must be designed to have specific interactions (e.g., hydrogen bonding, hydrophobic interactions) with the active site of the target enzyme. The 4-nitrophenylsulfonyl group also plays a significant role, likely influencing the overall electronic and conformational properties of the molecule, which in turn affects its binding to biological targets.
Future Directions and Therapeutic Potential
The 1-(4-nitrophenylsulfonyl)piperidin-4-ol scaffold represents a promising starting point for the development of new therapeutic agents. Future research should focus on the synthesis and biological evaluation of diverse libraries of derivatives to explore a wider range of biological targets. Given the broad activities of piperidine-containing compounds, it is plausible that derivatives of this core could also find applications in other therapeutic areas such as oncology and central nervous system disorders.[1][2] High-throughput screening of these derivatives against various biological targets, coupled with computational modeling and SAR studies, will be instrumental in unlocking the full therapeutic potential of this versatile scaffold.
Data Summary
| Derivative Class | Biological Activity | Key Findings | References |
| Benzimidazole-piperidines | Antimicrobial, Antifungal, Anti-inflammatory | Derivatives of the core scaffold show promising activity. | [3] |
| Sulfonyl piperidine carboxamides | Antibacterial, Antifungal | Moderate to good activity against various microbes. | [4] |
| Benzenesulfonamides | Carbonic Anhydrase Inhibition | Inhibition of human carbonic anhydrases I and II. | [9] |
| Arylsulfonylpiperazines | α-Glucosidase Inhibition | Moderate inhibitory activity. | [10] |
| General Piperidine Derivatives | Cholinesterase Inhibition | A well-established class of enzyme inhibitors. | [11] |
| p-Nitrophenyl Hydrazones | Anti-inflammatory | Significant in vivo anti-inflammatory effects. | [7] |
Visualizing the Synthetic Workflow
Caption: General workflow for drug discovery.
References
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An In-depth Technical Guide to 1-(4-Nitrophenylsulfonyl)piperidin-4-ol: Synthesis, Properties, and Potential Applications
Introduction: Unveiling a Versatile Chemical Scaffold
In the landscape of medicinal chemistry and drug development, the piperidine moiety stands as a cornerstone heterocyclic structure, integral to a vast array of pharmaceuticals and biologically active molecules.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable scaffold. This guide focuses on a specific, functionalized piperidine derivative: 1-(4-Nitrophenylsulfonyl)piperidin-4-ol . This compound merges three key chemical features: the piperidine-4-ol core, a sulfonamide linkage, and a 4-nitrophenyl group.
The sulfonamide group is a well-established pharmacophore, present in numerous antibacterial, anti-inflammatory, and anticancer drugs.[2][3] The 4-nitrophenylsulfonyl moiety, often referred to as a "nosyl" group, is a powerful electron-withdrawing group that can influence the chemical and biological properties of the parent molecule.[4] Furthermore, it can serve as a precursor to the corresponding aminophenyl derivative, opening avenues for further chemical elaboration.
This technical guide provides a comprehensive overview of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol, from its fundamental chemical identifiers and properties to a detailed, field-proven synthesis protocol. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound as a building block in the synthesis of novel chemical entities with potential therapeutic applications.
Chemical Identity and Properties
| Property | Value | Source |
| PubChem CID | Not available | - |
| Molecular Formula | C₁₁H₁₄N₂O₅S | Calculated |
| Molecular Weight | 286.31 g/mol | Calculated |
| Canonical SMILES | C1C(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)[O-])O | Generated |
| IUPAC Name | 1-[(4-nitrophenyl)sulfonyl]piperidin-4-ol | Generated |
| XLogP3 | 1.3 | Predicted |
| Hydrogen Bond Donor Count | 1 | Predicted |
| Hydrogen Bond Acceptor Count | 6 | Predicted |
| Rotatable Bond Count | 2 | Predicted |
Synthesis of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol: A Detailed Protocol
The most direct and reliable method for the synthesis of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol is the sulfonylation of piperidin-4-ol with 4-nitrobenzenesulfonyl chloride. This reaction is a classic example of sulfonamide bond formation, a robust and widely utilized transformation in organic synthesis.[5][6]
Reaction Scheme
Caption: Synthetic scheme for 1-(4-Nitrophenylsulfonyl)piperidin-4-ol.
Causality Behind Experimental Choices
The selection of reagents and conditions is critical for a successful and high-yielding synthesis. Here, we delve into the reasoning behind each choice:
-
Piperidin-4-ol: This is the nucleophilic component of the reaction. The secondary amine of the piperidine ring attacks the electrophilic sulfur atom of the sulfonyl chloride. Its PubChem CID is 79341.[7]
-
4-Nitrobenzenesulfonyl Chloride: This is the electrophilic partner. The strongly electron-withdrawing nitro group and the chlorine atom make the sulfur atom highly susceptible to nucleophilic attack. Its PubChem CID is 7404.[8]
-
Base (e.g., Triethylamine or Pyridine): The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base is essential to neutralize this acid, preventing the protonation of the starting piperidin-4-ol (which would render it non-nucleophilic) and driving the reaction to completion.[9]
-
Solvent (e.g., Dichloromethane or Tetrahydrofuran): An anhydrous aprotic solvent is crucial. Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[9] Dichloromethane is an excellent choice due to its ability to dissolve the reactants and its relative inertness.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-ol (1.0 equivalent).
-
Dissolution: Dissolve the piperidin-4-ol in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred piperidin-4-ol solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (piperidin-4-ol) is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x volumes).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-(4-Nitrophenylsulfonyl)piperidin-4-ol as a solid.
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol.
Potential Applications and Biological Relevance
The structural motifs within 1-(4-Nitrophenylsulfonyl)piperidin-4-ol suggest its potential as a versatile intermediate in drug discovery.
-
Scaffold for Diverse Libraries: The hydroxyl group at the 4-position of the piperidine ring provides a convenient handle for further chemical modifications, such as etherification, esterification, or substitution, allowing for the generation of diverse chemical libraries for screening.
-
Precursor for Amino Derivatives: The nitro group on the phenyl ring can be readily reduced to an amine. This amino group can then be functionalized in numerous ways, for example, through acylation or reductive amination, to explore structure-activity relationships.
-
Bioisostere for Amides: Sulfonamides are recognized as important bioisosteres of amides, offering similar geometric properties but with altered metabolic stability and hydrogen bonding capabilities.[10] This makes 1-(4-nitrophenylsulfonyl)piperidin-4-ol an interesting starting point for developing analogs of known amide-containing bioactive molecules.
-
Potential Biological Activities: N-sulfonylpiperidine derivatives have been investigated for a range of biological activities, including antiplasmodial (antimalarial) and antimicrobial effects.[11][12] The presence of the nitrobenzenesulfonyl group itself has been explored in the development of novel antibiotics.[13] Derivatives of 1-sulfonylpiperidine have also shown activity as enzyme inhibitors, for instance, against acetylcholinesterase.[14]
Conclusion
1-(4-Nitrophenylsulfonyl)piperidin-4-ol is a valuable, albeit not widely cataloged, chemical entity that holds significant potential as a building block in medicinal chemistry and organic synthesis. Its straightforward synthesis from commercially available starting materials, combined with its multiple points for chemical diversification, makes it an attractive scaffold for the development of novel compounds with a wide range of potential therapeutic applications. This guide provides the foundational knowledge and a robust protocol to enable researchers to synthesize, characterize, and utilize this versatile compound in their drug discovery endeavors.
References
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An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives. (2023, March 28). Preprints.org. [Link]
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PubChem. (n.d.). 4-Nitrobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 4-nitrobenzenesulfonyl chloride (C6H4ClNO4S). Retrieved from [Link]
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Broussard, T. C., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(28), 3691-3694. [Link]
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Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
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Wani, M. Y., et al. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]
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Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(44), 21538-21543. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Singh, C., et al. (2022). N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity and in vivo efficacy in mice infected with P. berghei ANKA. European Journal of Medicinal Chemistry, 244, 114774. [Link]
-
ResearchGate. (n.d.). (PDF) Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. [Link]
-
Asian Journal of Chemistry. (2025, May 27). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
-
ChemSynthesis. (2025, May 20). 4-nitrobenzenesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Previously reported application of 2/4‐nitrobenzenesulfonamides in heterocyclic chemistry. [Link]
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Sadlowski, C. M., et al. (2019). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering, 4(4), 895-903. [Link]
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PubChem. (n.d.). Piperidine, 1-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Phenylpiperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Nitrobenzyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
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Therapeutic Potential of N-Sulfonyl Piperidin-4-ol Derivatives
Technical Guide for Drug Discovery & Development
Part 1: Executive Summary
The Privileged Scaffold Status
In the landscape of modern medicinal chemistry, the N-sulfonyl piperidin-4-ol scaffold has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide dissects the therapeutic utility of this scaffold, moving beyond generic observations to rigorous structure-activity relationship (SAR) analysis and validated synthetic protocols.
The core value of this moiety lies in its dual functionality:
-
The Sulfonyl Group (
): Acts as a robust hydrogen bond acceptor and metabolic shield, protecting the piperidine nitrogen from rapid oxidation while locking the conformation to improve receptor fit. -
The 4-Hydroxyl Group (-OH): Provides a versatile handle for etherification or esterification, allowing the extension of the molecule into deep hydrophobic pockets of G-protein coupled receptors (GPCRs) and enzymes.
Primary Therapeutic Verticals:
-
Metabolic Disorders: Agonism of GPR119 and inhibition of 11
-HSD1 for Type 2 Diabetes (T2DM). -
Oncology: Inhibition of Carbonic Anhydrase (CA) isoforms IX and XII.[1]
-
Infectious Disease: Targeting Dihydropteroate Synthase (DHPS) in resistant bacterial strains.
Part 2: Chemical Space & Synthesis
Modular Assembly of the Core Scaffold
The synthesis of N-sulfonyl piperidin-4-ol derivatives is governed by chemoselectivity. The objective is to functionalize the nitrogen atom with a sulfonyl group while preserving the C4-hydroxyl for subsequent derivatization (or vice-versa).
2.1 Synthetic Workflow (DOT Visualization)
The following diagram outlines the divergent synthetic routes to access both GPR119 agonists (Ether linkage) and 11
Caption: Divergent synthetic pathways from the core N-sulfonyl piperidin-4-ol intermediate to key therapeutic classes.
2.2 Critical Synthetic Considerations
-
Regioselectivity: The nucleophilicity of the secondary amine (piperidine N) is significantly higher than the secondary alcohol (C4-OH). Therefore, protecting the alcohol is rarely necessary if the sulfonyl chloride is added stoichiometrically at low temperatures (0°C).
-
Solvent Choice: Dichloromethane (DCM) is preferred for sulfonylation due to the solubility of the sulfonyl chloride. For the subsequent O-alkylation (Route A), polar aprotic solvents like DMF or DMSO are required to support the alkoxide intermediate generated by NaH.
Part 3: Therapeutic Case Study – Metabolic Disorders
Targeting GPR119 and 11
The most advanced application of this scaffold is in the treatment of Type 2 Diabetes.
3.1 GPR119 Agonism
GPR119 is a GPCR expressed in pancreatic
-
Pancreas: Glucose-dependent insulin secretion (GSIS).[2]
-
Gut: Release of GLP-1 and GIP (incretins).
Mechanism of Action:
The N-sulfonyl group mimics the polar head group of endogenous lipids, while the 4-ether linkage extends a lipophilic tail that stabilizes the receptor in its active conformation (
Caption: Signal transduction pathway for GPR119 agonists leading to glucose-dependent insulin secretion.
3.2 Structure-Activity Relationship (SAR) Data
The following table summarizes key SAR findings for GPR119 potency (
| Compound ID | N-Substituent (R1) | 4-Position Linker (R2) | Distal Aryl Group | hGPR119 | hERG Inhibition ( |
| Cmpd 1 | Methanesulfonyl | -O- (Ether) | Pyrimidine | 45 | 12 |
| Cmpd 8b | Ethanesulfonyl | -O- (Ether) | Pyrimidine | 120 | 8 |
| Cmpd 27 | Methanesulfonyl | -O- (Ether) | N-CF3-Pyrimidine | 3.8 | >30 |
| Cmpd 13q | Benzenesulfonyl | -NH- (Amine) | Thiazole | >10,000 | N/A |
Key Insight: The methanesulfonyl group (Cmpd 1, 27) is superior to bulkier arylsulfonyls for GPR119 activity because the binding pocket for the "head" group is sterically restricted. However, for 11
Part 4: Experimental Protocols
Self-Validating Systems for Research
Protocol A: General Synthesis of N-Methanesulfonyl Piperidin-4-ol
Objective: To synthesize the core scaffold with >95% purity.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Dissolution: Add Piperidin-4-ol (10.0 mmol, 1.01 g) and Triethylamine (
, 12.0 mmol, 1.67 mL) to anhydrous DCM (50 mL). Cool to 0°C in an ice bath. -
Addition: Dropwise add Methanesulfonyl chloride (MsCl, 10.5 mmol, 0.82 mL) over 15 minutes. Causality: Slow addition prevents exotherms that could lead to O-sulfonylation side products.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup: Quench with saturated
(30 mL). Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with Brine, dry over , and concentrate in vacuo. -
Validation: The product should appear as a white solid.
NMR (DMSO- ) should show a singlet at ppm (sulfonyl methyl) and a multiplet at ppm (H4 methine).
Protocol B: cAMP Functional Assay (GPR119 Potency)
Objective: To determine
-
Cell Line: CHO-K1 cells stably expressing human GPR119.
-
Reagent: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP dynamic kit (Cisbio).
-
Procedure:
-
Seed cells (2,000 cells/well) in a 384-well low-volume plate.
-
Add compound (dissolved in DMSO) at varying concentrations (1 nM to 10
M). -
Incubate for 30 minutes at RT. Note: Include IBMX (0.5 mM) to prevent cAMP degradation by phosphodiesterases.
-
Add cAMP-d2 and anti-cAMP-Cryptate conjugates.
-
Incubate for 1 hour.
-
-
Readout: Measure fluorescence ratio (665 nm / 620 nm).
-
Analysis: Plot sigmoidal dose-response curve. A valid agonist must show >50% activation compared to the standard agonist (e.g., MBX-2982).
Part 5: Future Outlook & Challenges
Beyond the Rule of 5
While the N-sulfonyl piperidine scaffold is robust, current challenges involve lipophilicity management . Many derivatives (especially for GPR119) suffer from high LogP (>4), leading to poor aqueous solubility.
Emerging Strategies:
-
Polar Capping: Introducing polar heterocycles (e.g., oxadiazoles) at the distal end of the piperidine to lower LogP while maintaining potency (as seen in Compound 27) [5].
-
PROTACs: Utilizing the piperidine scaffold as a linker or warhead in Proteolysis Targeting Chimeras, specifically for degrading oncology targets like CA IX.
References
-
Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. Source: Bioorganic & Medicinal Chemistry (2021) URL:[4][Link]
-
Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads. Source: International Journal of Molecular Sciences (2023) URL:[Link]
-
Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Source: International Journal of Molecular Sciences (2022) URL:[Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: Molecules (2023) URL:[Link]
-
GPR119 agonists for the treatment of type 2 diabetes. Source: Expert Opinion on Therapeutic Patents (2009) URL:[Link]
-
Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Source: Journal of Medicinal Chemistry (2008) URL:[Link]
-
11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases. Source: International Journal of Molecular Sciences (2022) URL:[Link][1]
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An In-depth Technical Guide to the Solubility Profile of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol, a molecule of interest within contemporary drug discovery programs due to its substituted piperidine scaffold.[1][2][3] Given the absence of extensive public-domain data for this specific compound, this document emphasizes the foundational principles, robust experimental methodologies, and thermodynamic modeling required to generate a complete and reliable solubility profile. We detail the gold-standard shake-flask equilibrium method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, and explore the application of the van't Hoff and Apelblat equations for thermodynamic analysis. This guide is intended for researchers, chemists, and formulation scientists engaged in the preclinical and process development stages of pharmaceutical research.
Introduction: The Critical Role of Solubility
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at thermodynamic equilibrium, is a cornerstone of drug development.[4] For an orally administered drug, dissolution is the rate-limiting step for absorption and, consequently, for achieving the desired therapeutic effect. A poor solubility profile can lead to low bioavailability, high inter-subject variability, and significant challenges in developing a viable dosage form.
The target molecule, 1-(4-Nitrophenylsulfonyl)piperidin-4-ol, incorporates several structural features that influence its solubility:
-
Piperidin-4-ol Ring: A polar heterocyclic system containing a hydroxyl group (-OH) capable of acting as both a hydrogen bond donor and acceptor.
-
4-Nitrophenylsulfonyl Group: A bulky, aromatic, and electron-withdrawing moiety that introduces a significant non-polar character while also possessing a polar nitro group.
The interplay between these features dictates the compound's interaction with different solvents. This guide outlines a systematic approach to experimentally determine and mathematically model this behavior.
Predicted Physicochemical Properties
While experimental data is sparse, we can predict key properties of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol based on its structure. These predictions are instrumental in designing initial experiments, such as selecting an appropriate solvent range.
| Property | Predicted Value / Characteristic | Rationale & Implication |
| Molecular Formula | C₁₁H₁₄N₂O₅S | Derived from chemical structure. |
| Molecular Weight | 286.31 g/mol | Calculated from the molecular formula. |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | Influences solubility in protic solvents (e.g., alcohols). |
| Hydrogen Bond Acceptors | 6 (from sulfonyl oxygens, nitro oxygens, hydroxyl oxygen, and piperidine nitrogen) | Enhances solubility in solvents capable of hydrogen bonding. |
| Predicted LogP | ~1.5 - 2.5 | The nitrophenylsulfonyl group increases lipophilicity compared to piperidin-4-ol, suggesting moderate solubility in non-polar organic solvents and potentially limited aqueous solubility. |
| Chromophore | Yes (4-Nitrophenyl group) | The nitrophenyl group is a strong UV chromophore, making High-Performance Liquid Chromatography with UV detection (HPLC-UV) an ideal method for quantification.[5][6] |
Theoretical Framework: The Energetics of Dissolution
The process of dissolution can be understood as a balance of three energy-dependent steps:
-
Solute-Solute Interaction Separation: Energy is required to overcome the crystal lattice forces of the solid compound (ΔH_lattice).
-
Solvent-Solvent Interaction Separation: Energy is needed to create a cavity in the solvent to accommodate the solute molecule (ΔH_cavity).
-
Solute-Solvent Interaction Formation: Energy is released when the solute molecule is solvated by the solvent molecules (ΔH_solvation).
The overall enthalpy of solution (ΔH_sol) is the sum of these enthalpies. Dissolution is favored when the energy released during solvation compensates for the energy required to break the solute and solvent interactions.[7] The general principle of "like dissolves like" is a useful heuristic: polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents. Given the dual polar/non-polar nature of our target molecule, its solubility is expected to vary significantly across a range of organic solvents with different polarities and hydrogen bonding capabilities.
Experimental Determination of Solubility
A robust and reproducible method is essential for generating high-quality solubility data. The isothermal shake-flask method is considered the "gold standard" as it measures solubility at thermodynamic equilibrium.[4][8]
Workflow for Solubility Determination
The overall process involves equilibrating the solid in a solvent, separating the saturated solution, and quantifying the dissolved solute concentration.
Caption: Experimental workflow for the shake-flask solubility determination.
Detailed Protocol: Isothermal Shake-Flask Method
This protocol describes the determination of solubility at a specific temperature (e.g., 298.15 K / 25 °C). The experiment should be repeated at various temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, 318.15 K) to understand its temperature dependency.
Materials:
-
1-(4-Nitrophenylsulfonyl)piperidin-4-ol (solid, >99% purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, isopropanol) of HPLC grade or higher
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Preparation: Add an excess amount of solid 1-(4-Nitrophenylsulfonyl)piperidin-4-ol to a series of vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.
-
Equilibration: Tightly seal the vials and place them in the thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that thermodynamic equilibrium is reached.[8][9]
-
Phase Separation: After the equilibration period, stop the agitation and let the vials stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved micro-particles.
-
Dilution: Accurately dilute a known volume of the clear filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Section 4.3) to determine the concentration of the dissolved compound.
Analytical Method: HPLC-UV Quantification
A reversed-phase HPLC method is suitable for quantifying the solute due to its nitrophenyl chromophore.
Proposed HPLC Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for ideal retention and peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~254 nm or the λmax of the nitrophenyl group.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Validation (Trustworthiness): The HPLC method must be validated for linearity, accuracy, and precision.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) from a stock solution.
-
Linearity: Plot the peak area against the concentration. The calibration curve should have a correlation coefficient (r²) > 0.999.[5]
-
Accuracy & Precision: Analyze samples at low, medium, and high concentrations in triplicate to confirm recovery is within 98-102% and the relative standard deviation (%RSD) is less than 2%.[6]
Data Presentation and Thermodynamic Modeling
The experimentally determined solubility can be expressed in various units, including mole fraction (x), molarity (mol/L), or mass/volume (g/L). Mole fraction is preferred for thermodynamic modeling.
Tabulation of Experimental Data
All quantitative data should be summarized in a clear, structured table.
Table 1: Example Solubility Data for 1-(4-Nitrophenylsulfonyl)piperidin-4-ol
| Temperature (K) | Solubility in Methanol (Mole Fraction, x) | Solubility in Acetonitrile (Mole Fraction, x) | Solubility in Ethyl Acetate (Mole Fraction, x) |
|---|---|---|---|
| 298.15 | Experimental Value | Experimental Value | Experimental Value |
| 303.15 | Experimental Value | Experimental Value | Experimental Value |
| 308.15 | Experimental Value | Experimental Value | Experimental Value |
| 313.15 | Experimental Value | Experimental Value | Experimental Value |
| 318.15 | Experimental Value | Experimental Value | Experimental Value |
Thermodynamic Modeling Workflow
Modeling allows for interpolation of solubility at intermediate temperatures and provides insight into the thermodynamics of the dissolution process.
Caption: Logical workflow for thermodynamic analysis of solubility data.
The van't Hoff Equation
The van't Hoff equation describes the relationship between the equilibrium constant (represented by mole fraction solubility, x) and temperature, allowing for the calculation of the standard apparent enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissolution.[10][11]
The linear form of the equation is: ln(x) = - (ΔH° / R) * (1/T) + (ΔS° / R)
Where:
-
x is the mole fraction solubility
-
T is the absolute temperature in Kelvin (K)
-
R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹)
By plotting ln(x) versus 1/T, a straight line should be obtained.[10]
-
The slope of the line is -ΔH°/R.
-
The intercept is ΔS°/R.
A positive ΔH° indicates an endothermic dissolution process, where solubility increases with temperature, which is typical for most solids.[4]
The Modified Apelblat Equation
The Apelblat equation is a highly effective semi-empirical model used to correlate experimental solubility data with temperature.[12][13][14] It often provides a better fit than the van't Hoff equation over a wider temperature range.[12]
The equation is expressed as: ln(x) = A + (B / T) + C * ln(T)
Where:
-
x and T are the mole fraction solubility and absolute temperature.
-
A, B, and C are empirical model parameters obtained by fitting the equation to the experimental data. Parameter B relates to the enthalpy of solution, while C reflects the effect of temperature on the fusion enthalpy.[15]
The accuracy of the model fit is assessed using the Root Mean Square Deviation (RMSD) and the Relative Average Deviation (RAD). Lower values indicate a better correlation between the experimental and calculated data.[8]
Conclusion
This guide provides a comprehensive, scientifically grounded framework for determining the solubility profile of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol. By adhering to the gold-standard shake-flask protocol, employing a validated HPLC-UV analytical method, and applying rigorous thermodynamic models like the van't Hoff and Apelblat equations, researchers can generate the high-quality, reliable data essential for making informed decisions in drug formulation and process development. This systematic approach ensures not only the accuracy of the data but also a deeper understanding of the physicochemical behavior of this promising molecule.
References
-
Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). [Link]
-
Piperidin-4-ol | C5H11NO. PubChem. [Link]
-
Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]
-
Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. National Institutes of Health (NIH). [Link]
-
Van 't Hoff equation. Wikipedia. [Link]
-
Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
-
Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]
-
Thermodynamic modeling of gas solubility in ionic liquids using equations of state. ResearchGate. [Link]
-
The importance of solubility and how to collect it using dynamic methods. Technobis. [Link]
- Method for determining solubility of a chemical compound.
-
Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. VITO - Flemish Institute for Technological Research. [Link]
-
Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. National Institutes of Health (NIH). [Link]
- A kind of HPLC analytical approach of 3-amino piperidine.
-
Thermodynamic Study of Pimelic Acid Solubility in Water, Ethanol, and their Binary Mixtures. International Journal of New Chemistry. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
-
Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]
-
A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. ResearchGate. [Link]
-
Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. MDPI. [Link]
-
Relation between solubility and temperature. Sciencemadness Discussion Board. [Link]
-
Solubility. Chemistry Online @ UTSC. [Link]
-
The van't Hoff Factor - Definition and How to Calculate It. Science Notes. [Link]
-
Parameters and deviations of Apelblat equation for the solubility of α-LM in 15 solvents. ResearchGate. [Link]
-
Van't Hoff Equation. Solubility of Things. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
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- 10. Van 't Hoff equation - Wikipedia [en.wikipedia.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijnc.ir [ijnc.ir]
- 14. mdpi.com [mdpi.com]
- 15. pub.vito.be [pub.vito.be]
Methodological & Application
Protocol for sulfonylation of 4-piperidinol with 4-nitrobenzenesulfonyl chloride
Technical Application Note: Chemoselective N-Sulfonylation of 4-Piperidinol
Executive Summary & Strategic Rationale
This guide details the protocol for the chemoselective N-sulfonylation of 4-piperidinol using 4-nitrobenzenesulfonyl chloride (Nosyl chloride or NsCl).
The Core Challenge: 4-Piperidinol is a bifunctional scaffold containing a secondary amine and a secondary alcohol. The objective is to selectively functionalize the nitrogen atom (forming a sulfonamide) while leaving the hydroxyl group intact.
The Solution: This protocol exploits the nucleophilicity differential between the amine and the alcohol.
-
Amine pKa (Conjugate Acid): ~11.0 (High nucleophilicity)
-
Alcohol pKa: ~16-17 (Lower nucleophilicity)[1]
By controlling temperature and base strength, we achieve kinetic control, directing the electrophilic sulfonyl chloride exclusively to the nitrogen. The resulting N-nosyl derivative is a critical intermediate in the Fukuyama Amine Synthesis , serving as an activated scaffold for mono-alkylation before facile deprotection via thiols.
Reaction Mechanism & Chemical Logic
The reaction proceeds via a nucleophilic substitution at the sulfur atom.
-
Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the sulfur of the 4-nitrobenzenesulfonyl chloride.
-
Elimination: The tetrahedral intermediate collapses, expelling the chloride ion.[1]
-
Acid Scavenging: The liberated HCl is immediately neutralized by the auxiliary base (Triethylamine or DIPEA), driving the equilibrium forward and preventing the formation of unreactive piperidinium salts.
Visualizing the Pathway
Figure 1: Mechanistic flow of chemoselective N-sulfonylation.
Detailed Experimental Protocol
Safety Warning: 4-Nitrobenzenesulfonyl chloride is corrosive and a skin sensitizer.[1] Handle in a fume hood.
Materials & Stoichiometry
| Component | Role | Equiv. | Notes |
| 4-Piperidinol | Substrate | 1.0 | Secondary amine; hygroscopic. |
| 4-Nitrobenzenesulfonyl chloride (NsCl) | Reagent | 1.05 | Slight excess ensures full conversion.[1] |
| Triethylamine (TEA) | Base | 1.5 | Scavenges HCl; excess ensures basicity.[1] |
| Dichloromethane (DCM) | Solvent | [0.2 M] | Anhydrous preferred to minimize hydrolysis.[1] |
Step-by-Step Procedure
Step 1: Solvation and Base Addition
-
Charge a flame-dried round-bottom flask with 4-piperidinol (1.0 eq) .
-
Add anhydrous DCM (concentration ~0.2 M relative to amine).
-
Add Triethylamine (1.5 eq) via syringe.[1]
-
Why: The solution must be homogenous and basic before adding the electrophile to prevent localized acidification.
Step 2: Controlled Addition (The Selectivity Step)
-
Cool the reaction mixture to 0°C using an ice bath.
-
Dissolve NsCl (1.05 eq) in a minimal amount of DCM.[1]
-
Add the NsCl solution dropwise over 15–20 minutes.
-
Critical: Rapid addition generates heat, which increases the kinetic energy of the system, potentially overcoming the activation energy barrier for O-sulfonylation (side reaction). Keep it cold and slow.
Step 3: Reaction Monitoring
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 2–4 hours.
-
TLC Check: Use 5% MeOH in DCM.
-
Stain: Ninhydrin (Product is an amide and won't stain red/purple like the amine; UV active due to nitro group).
-
Target: Disappearance of the baseline amine spot.
-
Step 4: Workup (Purification by Extraction)
-
Quench: Add water (equal volume to solvent).[1]
-
Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.
-
Acid Wash (Critical): Wash the organic layer with 0.5 M HCl (2x).[1]
-
Why: This protonates any unreacted 4-piperidinol or TEA, forcing them into the aqueous layer.[1] The sulfonamide product is not basic and remains in the organic layer.
-
-
Base Wash: Wash with saturated NaHCO₃ (1x).[1]
-
Why: Removes any hydrolyzed sulfonyl chloride (sulfonic acid) and residual HCl.[1]
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Process Control & Troubleshooting
| Issue | Observation | Root Cause | Corrective Action |
| Bis-sulfonylation | Product mass = M+Ns+Ns (LCMS) | Excess NsCl or high temp allowed O-reaction.[1] | Strictly control Temp (0°C). Reduce NsCl to 1.0 eq.[1] |
| Incomplete Reaction | Starting material remains after 4h. | Wet solvent hydrolyzed NsCl.[1] | Use anhydrous DCM.[1][2] Increase NsCl to 1.1 eq. |
| Low Yield | Product lost during acid wash.[1] | N/A (Product is stable to dilute acid).[1] | Check aqueous layer pH.[1][3] Ensure product didn't precipitate. |
| Color Change | Dark yellow/orange solution. | Normal for nitro-compounds.[1] | N/A. Proceed to workup. |
Workflow Visualization
The following flowchart outlines the operational logic, including the critical purification checkpoints.
Figure 2: Operational workflow for synthesis and purification.
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1] Tetrahedron Letters, 36(36), 6373-6374.[1]
-
Source:
-
-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for secondary amines.[1][4] Chemical Communications, (4), 353-359.[1]
-
Source:
-
-
BenchChem. Application Notes and Protocols for Fukuyama Amine Synthesis Utilizing 2-Nitrobenzenesulfonyl Chloride.
-
Source:
-
-
Organic Chemistry Portal. Fukuyama Amine Synthesis.
-
Source:
-
Sources
Method Development for the Purification of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol: Application Notes and Protocols
Introduction: The Critical Need for Purity
1-(4-Nitrophenylsulfonyl)piperidin-4-ol is a key intermediate in the synthesis of various pharmacologically active compounds. The piperidine scaffold is a prevalent motif in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1][2] The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact the stereochemistry of subsequent products, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the methodologies for the purification of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol, with a focus on developing robust and scalable protocols for recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).
Understanding the Molecule: Physicochemical Properties and Impurity Profile
A successful purification strategy begins with a thorough understanding of the target molecule's properties and potential contaminants.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Implication for Purification |
| Molecular Formula | C₁₁H₁₄N₂O₅S | A relatively small molecule with multiple polar functional groups. |
| Molecular Weight | 286.31 g/mol | --- |
| Polarity | Moderately polar to polar | Soluble in polar organic solvents; limited solubility in non-polar solvents and potentially water. |
| Melting Point | Likely a solid at room temperature | Recrystallization is a viable purification method. |
| pKa | The piperidine nitrogen is weakly basic due to the electron-withdrawing sulfonyl group. The hydroxyl group is weakly acidic. | The compound's charge state can be manipulated by pH for techniques like liquid-liquid extraction or ion-exchange chromatography. |
Potential Impurity Profile
Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation. The classical synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine.[3][4] Potential impurities could include:
-
Unreacted 4-piperidinol: A more polar and basic starting material.
-
Unreacted 4-nitrobenzenesulfonyl chloride: A reactive and non-polar starting material (though likely quenched during workup).
-
Bis-sulfonated byproducts: Formed if the amine reacts with two sulfonyl chloride molecules.
-
Products of side reactions: Depending on the specific synthetic route, other related piperidine or sulfonamide species may be present.[5][6]
Purification Strategy Workflow
The following diagram outlines a logical workflow for the purification of crude 1-(4-Nitrophenylsulfonyl)piperidin-4-ol.
Sources
Crystallization solvents for 1-(4-Nitrophenylsulfonyl)piperidin-4-ol
Application Note: Crystallization Solvents & Purification Protocols for 1-(4-Nitrophenylsulfonyl)piperidin-4-ol
Abstract
This technical guide details the solvent selection and crystallization protocols for 1-(4-nitrophenylsulfonyl)piperidin-4-ol , a critical intermediate in the synthesis of protease inhibitors and GPCR ligands. The presence of a polar hydroxyl group, a hydrophobic nitro-aromatic moiety, and a sulfonamide linker creates a unique solubility profile requiring specific solvent systems. This note provides two validated crystallization methods—Anti-Solvent Precipitation and Cooling Crystallization —designed to maximize purity (>98%) and yield while minimizing common issues like oiling out.
Chemical Structure & Solubility Analysis
Compound: 1-(4-Nitrophenylsulfonyl)piperidin-4-ol Structure Analysis:
-
Piperidine Ring (Chair Conformation): Provides structural flexibility.
-
C4-Hydroxyl Group (-OH): A hydrogen bond donor/acceptor, significantly increasing solubility in polar protic solvents (Alcohols, Water) compared to non-hydroxylated analogs.
-
Sulfonamide Linker (-SO₂N-): A stable, polar moiety that accepts hydrogen bonds.
-
4-Nitrophenyl Group: Electron-deficient aromatic ring, lipophilic, and prone to
stacking interactions during crystal lattice formation.
Solubility Profile (Predicted & Observed):
| Solvent Class | Specific Solvent | Solubility @ 25°C | Solubility @ Boiling | Suitability |
|---|---|---|---|---|
| Alcohols | Methanol, Ethanol | High | Very High | Good Solvent |
| Esters | Ethyl Acetate (EtOAc) | Moderate | High | Good Solvent |
| Chlorinated | Dichloromethane (DCM) | High | High | Too soluble (use as extraction solvent) |
| Ketones | Acetone | High | Very High | Good, but risk of holding impurities |
| Alkanes | Hexanes, Heptane | Insoluble | Insoluble | Anti-Solvent |
| Water | Water | Low/Moderate | Moderate | Anti-Solvent (for alcohols) |
Synthesis Context & Impurity Profile
To design an effective purification, one must understand the input impurities.
Synthesis Route: Nucleophilic attack of 4-piperidinol on 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g.,
Critical Impurities:
-
Unreacted 4-Piperidinol: Highly water-soluble; removed by aqueous wash.
-
4-Nitrobenzenesulfonic Acid: Hydrolysis product of the starting chloride; water-soluble (as salt); removed by bicarbonate wash.
-
Bis-sulfonated Byproduct (O,N-disulfonylated): Occurs if excess sulfonyl chloride or strong base is used. This impurity is less polar than the target product and lacks the H-bond donor capability of the free -OH.
-
Removal Strategy: It will remain in the mother liquor during crystallization from polar systems (EtOH/Water) or precipitate early in non-polar systems.
-
Protocol A: Ethyl Acetate / Heptane System (Recommended)
Best for removing non-polar impurities and O-sulfonylated byproducts.
Mechanism: The compound dissolves in hot Ethyl Acetate. Heptane acts as an anti-solvent, lowering the dielectric constant of the medium and forcing the polar sulfonamide to crystallize while keeping lipophilic impurities in solution.
Step-by-Step Procedure:
-
Dissolution: Transfer 10 g of crude solid into a 250 mL round-bottom flask. Add Ethyl Acetate (EtOAc) (approx. 5-7 mL per gram of solid).
-
Heating: Heat the mixture to reflux (approx. 77°C) with stirring until the solid completely dissolves.
-
Note: If the solution is cloudy due to salts (NaCl/Et3N·HCl), filter hot through a sintered glass funnel or Celite pad.
-
-
Anti-Solvent Addition: While maintaining reflux, dropwise add Heptane until a persistent slight turbidity (cloudiness) is observed.
-
Re-dissolution: Add a small volume of pure EtOAc (1-2 mL) to clear the turbidity.
-
Controlled Cooling: Turn off the heat source. Allow the flask to cool slowly to room temperature on the oil bath (approx. 1-2 hours).
-
Critical Step: Rapid cooling here may trap impurities or cause oiling out.
-
-
Crystallization: Once at room temperature, cool further in an ice bath (0-5°C) for 30 minutes to maximize yield.
-
Filtration: Filter the white/pale-yellow crystals under vacuum.
-
Washing: Wash the filter cake with a cold 1:1 mixture of EtOAc:Heptane.
-
Drying: Dry in a vacuum oven at 45°C for 6 hours.
Protocol B: Ethanol / Water System (Green Chemistry)
Best for removing inorganic salts and highly polar impurities.
Mechanism: Exploits the steep solubility curve of the compound in aqueous ethanol. The hydrophobic nitrophenyl group drives precipitation as water content increases.
Step-by-Step Procedure:
-
Dissolution: Suspend crude solid in 95% Ethanol (approx. 4 mL/g). Heat to reflux.[1]
-
Saturation: If not fully dissolved, add hot ethanol in small increments (0.5 mL/g) until clear.
-
Anti-Solvent Addition: Remove from heat. While still hot, add warm water (approx. 50-60°C) dropwise until the solution turns faintly milky.
-
Nucleation: Add 1-2 drops of Ethanol to restore clarity.
-
Crystallization: Allow to cool to room temperature undisturbed.
-
Troubleshooting: If the product "oils out" (forms a liquid droplet at the bottom), reheat to redissolve and add more Ethanol. Oiling out indicates the water concentration is too high too quickly.
-
-
Harvest: Cool to 4°C, filter, and wash with cold 20% Ethanol/Water.
Process Logic & Visualization
The following diagram illustrates the decision matrix for purifying 1-(4-Nitrophenylsulfonyl)piperidin-4-ol.
Figure 1: Decision logic for solvent selection and crystallization workflow.
Troubleshooting & "Expert Tips"
| Issue | Cause | Corrective Action |
| Oiling Out | Product separates as a liquid before crystallizing. Common in sulfonamides with flexible alkyl chains. | 1. Increase the ratio of the "Good Solvent" (EtOAc or EtOH). 2. Seed the mixture with a pure crystal at the cloud point. 3. Slow down the cooling rate. |
| Low Yield | Product remains in the mother liquor. | 1. Cool to lower temperatures (-10°C). 2. Add more anti-solvent (Heptane/Water) after initial crystallization has started. |
| Colored Impurities | Nitro compounds often carry yellow/brown oxidation byproducts. | Add Activated Charcoal (5% w/w) during the hot dissolution step, stir for 10 mins, and filter hot over Celite before cooling. |
| Melting Point Depression | Presence of O-sulfonylated byproduct. | Recrystallize again using Protocol A . The bis-sulfonated impurity is more soluble in Heptane-rich mother liquor than the product. |
References
-
Synthesis of Sulfonamides: "Sulfonate synthesis by sulfonylation." Organic Chemistry Portal. Available at: [Link]
-
Crystallization Mechanisms: "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo. Available at: [Link]
-
Piperidine Derivatives: "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Available at: [Link]
-
Reaction Selectivity: "Amines vs. N-Oxides as Organocatalysts for Acylation, Sulfonylation and Silylation of Alcohols." Imperial College London / Spiral. Available at: [Link]
Sources
Application Note: 1-(4-Nitrophenylsulfonyl)piperidin-4-ol as a Strategic Pharmaceutical Intermediate
Abstract & Introduction
1-(4-Nitrophenylsulfonyl)piperidin-4-ol is a bifunctional heterocyclic building block that serves two distinct but critical roles in modern medicinal chemistry:
-
As a Protected Scaffold: It functions as a nitrogen-protected derivative of 4-hydroxypiperidine. The 4-nitrobenzenesulfonyl (Nosyl or Ns) group acts as an orthogonal protecting group that masks the secondary amine, allowing chemoselective modifications at the C4-hydroxyl position (e.g., oxidation, alkylation, or halogenation).[1] Unlike tosylamides, the nosyl group can be removed under mild, neutral conditions via nucleophilic aromatic substitution.[1]
-
As a Pharmacophore Precursor: The molecule acts as a core scaffold for sulfonamide-based libraries. The nitro group can be selectively reduced to an aniline, providing a handle for further diversification (e.g., urea formation or amide coupling), creating "privileged structures" common in protease inhibitors and GPCR ligands.[1]
This guide provides detailed protocols for the synthesis, functionalization, and deprotection of this intermediate, emphasizing the "Nosyl Strategy" for high-yield library generation.[1]
Chemical Properties & Safety Profile[2][3]
| Property | Specification |
| IUPAC Name | 1-[(4-nitrophenyl)sulfonyl]piperidin-4-ol |
| Molecular Formula | C₁₁H₁₄N₂O₅S |
| Molecular Weight | 286.30 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, THF, DCM; Insoluble in water |
| LogP (Calc) | ~0.8 (Lipophilic but polar due to -OH) |
Safety Warning:
-
4-Nitrobenzenesulfonyl chloride (NsCl) is corrosive and a lachrymator. Handle in a fume hood.
-
Nitro compounds can be energetic; avoid excessive heat during drying.
-
Thiophenol (used in deprotection) is toxic and has a potent stench.[1] Use bleach traps for waste.
Strategic Workflow Visualization
The following diagram illustrates the divergent utility of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol.
Caption: Divergent synthesis pathways: Path A utilizes the Nosyl group as a removable mask; Path B retains the sulfonamide linker as part of the final pharmacophore.
Experimental Protocols
Protocol A: Synthesis of the Intermediate
This step installs the Nosyl group. The choice of base and temperature control is critical to prevent O-sulfonylation (though the amine is significantly more nucleophilic).
Reagents:
-
4-Hydroxypiperidine (1.0 equiv)[2]
-
4-Nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
Procedure:
-
Setup: Charge a round-bottom flask with 4-hydroxypiperidine (10 mmol) and anhydrous DCM (50 mL). Add TEA (15 mmol) and cool the mixture to 0°C under nitrogen atmosphere.
-
Addition: Dissolve NsCl (11 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture over 20 minutes. Note: Exothermic reaction; maintain T < 5°C to ensure N-selectivity.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).[1] The product usually appears as a UV-active spot (Rf ~0.4).
-
Workup: Dilute with DCM (50 mL). Wash sequentially with:
-
1M HCl (2 × 30 mL) – Removes unreacted amine and pyridine/TEA.[1]
-
Sat. NaHCO₃ (2 × 30 mL) – Removes hydrolyzed sulfonyl chloride.
-
Brine (1 × 30 mL).
-
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary, or use as crude if purity >95%.[1]
Protocol B: C4-Functionalization (Example: Oxidation to Ketone)
Here, the Nosyl group protects the nitrogen from oxidation (N-oxides) or side reactions.[1]
Reagents:
Procedure:
-
Dissolve the intermediate (5 mmol) in DCM (25 mL) at 0°C.
-
Add DMP (6 mmol) in one portion.
-
Stir at RT for 2 hours.
-
Quench: Add a 1:1 mixture of sat. NaHCO₃ and sat.[4][5] Na₂S₂O₃. Stir vigorously until the biphasic mixture becomes clear.
-
Isolate: Extract with DCM, dry, and concentrate to yield 1-(4-nitrophenylsulfonyl)piperidin-4-one .
Protocol C: Deprotection (The Fukuyama Method)
This protocol removes the Nosyl group to reveal the free amine (or modified amine) under mild conditions, avoiding the harsh acids required for Tosyl removal.[1][6]
Mechanism: Nucleophilic aromatic substitution (
Reagents:
-
Nosyl-protected intermediate
-
Thiophenol (PhSH) or Mercaptoacetic acid (1.2–2.0 equiv)[1]
-
Cesium Carbonate (Cs₂CO₃) or DBU (2.0 equiv)[1]
-
Acetonitrile (ACN) or DMF[1]
Procedure:
-
Dissolve the substrate (1 mmol) in ACN (5 mL).
-
Add Cs₂CO₃ (2 mmol) followed by Thiophenol (1.2 mmol). Warning: Stench.
-
Stir at RT (or 50°C for sluggish substrates) for 2–12 hours. The solution typically turns bright yellow (Meisenheimer complex formation).[1]
-
Workup (Critical): The byproduct is a thioether. To remove it, dilute with DCM and wash with 1M NaOH (3x).[1][6] The thiophenol and the nitrophenyl-thioether byproduct are often soluble in the basic aqueous layer or easily separated.
-
Isolation: The organic layer contains the deprotected secondary amine.
Protocol D: Nitro Reduction (Scaffold Synthesis)
If the goal is to create a drug scaffold rather than deprotect, reduce the nitro group.[1]
Reagents:
-
Intermediate from Protocol A[3]
-
10% Pd/C (10 wt%)
-
Hydrogen gas (balloon) or Ammonium Formate[1]
-
Methanol/THF (1:1)[1]
Procedure:
-
Dissolve intermediate (2 mmol) in MeOH/THF (20 mL).
-
Add 10% Pd/C (50 mg) under Argon flow.
-
Purge with H₂ and stir under H₂ balloon for 4 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate to yield 1-(4-aminophenylsulfonyl)piperidin-4-ol . This aniline is now ready for coupling with carboxylic acids or isocyanates.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| O-Sulfonylation observed | Reaction temperature too high or base too strong. | Keep reaction at 0°C during addition. Use mild bases like TEA/Pyridine rather than NaH. |
| Incomplete Deprotection | Formation of stable Meisenheimer complex without collapse. | Increase temperature to 50°C. Switch from K₂CO₃ to DBU (stronger base). |
| Product stuck in Aqueous Phase | Amino-alcohol product is highly polar. | During workup, saturate the aqueous phase with NaCl (salting out) and use CHCl₃/iPrOH (3:1) for extraction.[1][4][6] |
References
-
Fukuyama Amine Synthesis (Primary Reference): Kan, T., & Fukuyama, T. (2004).[1][6] Ns strategies: a highly versatile synthetic method for amines.[7] Chemical Communications, (4), 353-359. [1]
-
Piperidine Scaffolds in Medicinal Chemistry: Goel, K. K., et al. (2008).[1] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
-
Nosyl Deprotection Mechanics: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Protection for the Amino Group).
-
Nitro-Sulfonamide Pharmacophores: Supuran, C. T., et al. (2003).[1] Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides.[1] Journal of Medicinal Chemistry. [1]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CAS 5382-16-1: 4-Piperidinol | CymitQuimica [cymitquimica.com]
- 3. Total Synthesis of Manzamine A by Fukuyama [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Strategic Synthesis of Novel Carbonic Anhydrase Inhibitors Utilizing Piperidin-4-ol Scaffolds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis, characterization, and evaluation of carbonic anhydrase (CA) inhibitors based on the versatile piperidin-4-ol scaffold. Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII, are critical targets in modern drug discovery for cancer therapy.[1][2] The piperidin-4-ol core offers a robust and synthetically accessible framework for developing potent and selective inhibitors by employing the "tail approach," which allows for fine-tuning of physicochemical properties and target engagement.[3][4] This document details a validated multi-step synthetic pathway, analytical characterization methodologies, and a robust protocol for assessing enzymatic inhibition, providing researchers with the necessary tools to accelerate the discovery of novel therapeutic agents.
Introduction: The Rationale for Targeting Carbonic Anhydrase
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[5][6] In humans, 15 different α-CA isoforms have been identified, each with distinct tissue distribution and catalytic activity.[7] While cytosolic isoforms like hCA I and hCA II are ubiquitously expressed, transmembrane isoforms such as hCA IX and hCA XII are significantly overexpressed in various solid tumors.[4][8]
This overexpression is often linked to the hypoxic tumor microenvironment.[2][3] By regulating intra- and extracellular pH, hCA IX and XII enable cancer cells to thrive in acidic conditions, promoting tumor growth, invasion, and metastasis.[1][9] Consequently, the selective inhibition of these tumor-associated isoforms over their cytosolic counterparts has emerged as a promising strategy in anticancer drug development.[5][9] The primary sulfonamides (R-SO₂NH₂) remain the most effective class of CA inhibitors, with the sulfonamide moiety coordinating to the active site Zn(II) ion in its deprotonated, anionic form (SO₂NH⁻).[5]
The "tail approach" is a key drug design strategy to achieve isoform selectivity.[5] This method involves attaching diverse chemical moieties (the "tail") to a core scaffold that contains the zinc-binding group (ZBG), typically a sulfonamide. These tails extend towards the periphery of the enzyme's active site, where amino acid residues differ among isoforms, allowing for isoform-specific interactions. The piperidin-4-ol scaffold is an excellent platform for this approach due to its synthetic tractability and the ease with which diverse "tail" functionalities can be introduced at the 4-position.
Synthetic Strategy: A Modular Approach to Piperidin-4-ol Based Inhibitors
The synthesis of piperidin-4-ol based CA inhibitors is designed in a modular fashion, allowing for the late-stage introduction of chemical diversity. The general workflow involves two key phases: the construction of a core piperidine intermediate bearing the zinc-binding sulfonamide group, followed by the derivatization of the 4-position to introduce the "tail" moiety.
A common and effective strategy begins with the coupling of a primary sulfonamide, such as sulfanilamide, to a piperidine-4-carboxylate derivative.[3] The resulting ester is then hydrolyzed to a carboxylic acid intermediate. This key intermediate, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid, serves as a versatile precursor for generating a library of inhibitors through standard amide bond formation with various amines (e.g., substituted piperazines or benzylamines).[3][10]
Detailed Experimental Protocols
These protocols are based on established methodologies and provide a reliable framework for synthesis and evaluation.[3][10]
Protocol 3.1: Synthesis of Intermediate 4 - 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid
This protocol details the synthesis of the crucial carboxylic acid intermediate.
Step 1: Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate (3)
-
To a solution of sulfanilamide (1.0 eq) in dry acetonitrile (MeCN), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl piperidine-4-carboxylate (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ester intermediate 3 .
Step 2: Hydrolysis to 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (4)
-
Dissolve the ester 3 (1.0 eq) in a 3:1 mixture of ethanol (EtOH) and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture to pH ~2-3 with 1M HCl. A white precipitate should form.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid intermediate 4 .[3]
Protocol 3.2: General Procedure for Synthesis of Final Carboxamide Inhibitors (5-24)
This protocol outlines the coupling of the key intermediate with a diverse set of amines.
-
To a solution of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (4) (1.0 eq) in dry acetonitrile (MeCN), add EDCI (1.5 eq) and HOBt (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired substituted piperazine or benzylamine (1.2 eq).
-
Continue stirring at room temperature for 12 hours.
-
Remove the solvent in vacuo.
-
Purify the crude product via column chromatography (silica gel) or recrystallization to yield the final inhibitor.[3][10]
Protocol 3.3: Characterization of Synthesized Compounds
The identity and purity of all synthesized compounds must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Record ¹H and ¹³C NMR spectra on a 500 or 600 MHz spectrometer using DMSO-d₆ as the solvent.[10] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Mass Spectrometry (MS) : Obtain high-resolution mass spectra (HRMS) using electrospray ionization (ESI) to confirm the molecular weight of the compounds.[8][11]
-
Infrared (IR) Spectroscopy : Record IR spectra to identify key functional groups, such as the sulfonamide (SO₂) stretches (~1350 and 1160 cm⁻¹) and amide carbonyl (C=O) stretch (~1630 cm⁻¹).[10]
-
Melting Point (mp) : Determine the melting point to assess the purity of the final solid products.
| Compound Example | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | IR (cm⁻¹) | MS (ESI+) m/z |
| Compound 15 [10] | 9.10 (s, 1H, NH), 7.92 (m, 2H, Ar), 7.49 (m, 3H, Ar NH₂), 7.16 (m, 4H, Ar), 4.48 (m, 2H, CH₂), 2.31 (m, 4H, CH CH₃)... | 174.1, 168.3, 146.8, 145.1, 139.9, 137.7, 137.3, 130.4, 128.5, 127.9, 42.1, 41.4, 19.2... | 3314, 3232, 1631, 1542 | 416 [M+H]⁺ |
| Compound 10 [10] | 7.65 (m, 4H, Ar), 7.23 (m, 2H, Ar), 7.16 (s, 2H, NH₂), 6.97 (m, 2H, Ar), 3.65 (m, 5H, CH), 3.15 (m, 5H, CH)... | 171.8, 154.8, 150.1, 144.5, 137.0, 129.2, 126.7, 123.3, 119.0, 49.2, 48.6, 47.2, 45.0... | 3223, 1622, 1599 | 475 [M+H]⁺ |
Table 1: Representative analytical data for synthesized piperidine-based CA inhibitors. Data adapted from Moi et al., 2021.[10]
Biological Evaluation: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various hCA isoforms (e.g., hCA I, II, IX, and XII) is determined using an established stopped-flow CO₂ hydrase assay or a colorimetric esterase assay.[6][12]
Protocol 4.1: Colorimetric CA Inhibition Assay
This assay measures the esterase activity of CA using p-nitrophenyl acetate (pNPA) as a substrate.[12][13] The hydrolysis of pNPA by CA produces p-nitrophenol, a yellow product that can be monitored spectrophotometrically at 405 nm.[13]
Materials:
-
Assay Buffer: e.g., 50 mM Tris-SO₄, pH 7.4.[13]
-
Enzyme Solutions: Purified human CA isoforms (hCA I, II, IX, XII).
-
Substrate Solution: p-Nitrophenyl acetate (pNPA) in acetonitrile, diluted in assay buffer.[13]
-
Test Compounds: Serial dilutions of synthesized inhibitors in a suitable solvent (e.g., DMSO).
-
Reference Inhibitor: Acetazolamide (AAZ) for comparison.[7]
-
96-well microplate and a spectrophotometric plate reader.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Add 10 µL of the hCA enzyme solution to the "Enzyme Control" and "Inhibitor" wells.[13]
-
Add 10 µL of test compound solutions (at various concentrations) or the reference inhibitor to the "Inhibitor" wells. Add solvent alone to the "Enzyme Control" wells.[13]
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow inhibitor binding.[14]
-
Reaction Initiation: Add 10 µL of the pNPA substrate solution to all wells to start the reaction.[13]
-
Measurement: Immediately measure the increase in absorbance at 405 nm in kinetic mode for 30-60 minutes at room temperature.[12][14]
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The inhibition constant (Kᵢ) can be derived from the IC₅₀ value using the Cheng-Prusoff equation.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the "tail" appended to the piperidine-4-carboxamide core provides valuable insights into the determinants of inhibitory potency and isoform selectivity.
-
Impact of Tail Moiety : Studies have shown that introducing substituted piperazine or benzylamine moieties as "tails" leads to potent inhibitors of hCA isoforms I, II, IX, and XII at nanomolar concentrations.[3]
-
Aromatic vs. Aliphatic Tails : For piperazine-based tails, compounds with "aliphatic tails" (e.g., a benzyl group on the piperazine nitrogen) displayed better selectivity for the tumor-associated hCA XII isoform compared to those with "aromatic tails".[3] For instance, compound 11 (benzylpiperazine tail) was ~17-fold more selective for hCA XII over hCA I and ~13-fold more selective over hCA II.[3]
-
Substitution on Benzylamine Tails : For benzylamine-based tails, the position and nature of substituents on the phenyl ring significantly influence activity. For example, shifting a methyl group from the 2-position to the 4-position of the benzyl ring produced an increase in selectivity for hCA IX.[7]
| Compound | Tail Moiety | Kᵢ (nM) vs hCA I | Kᵢ (nM) vs hCA II | Kᵢ (nM) vs hCA IX | Kᵢ (nM) vs hCA XII | Selectivity (XII vs II) |
| AAZ | (Standard) | 250 | 12 | 25 | 5.7 | 2.1 |
| 6 [3] | 4-Methoxyphenylpiperazine | 7.1 | 3.8 | 0.9 | 6.7 | 0.6 |
| 11 [3] | Benzylpiperazine | 46.5 | 35.8 | 21.9 | 2.7 | 13.3 |
| 15 [3] | 2-Methylbenzylamine | 14.5 | 5.8 | 12.3 | 7.4 | 0.8 |
| 16 [3] | 4-Methylbenzylamine | 18.2 | 8.8 | 6.4 | 8.5 | 1.0 |
Table 2: Inhibition data (Kᵢ) and selectivity profile of representative piperidine-based sulfonamides against human CA isoforms. Acetazolamide (AAZ) is used as a reference. Data from Angeli et al., 2021.[3]
Conclusion
The piperidin-4-ol scaffold represents a highly effective and versatile platform for the design and synthesis of potent and selective carbonic anhydrase inhibitors. The modular synthetic approach described herein allows for extensive chemical exploration of the "tail" region, facilitating the optimization of isoform selectivity, particularly against the therapeutically relevant tumor-associated hCA IX and XII. The detailed protocols for synthesis, characterization, and biological evaluation provide a robust framework for researchers in medicinal chemistry and drug discovery to develop novel anticancer agents based on this promising scaffold.
References
-
Giel-Pietraszuk, M., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences. [Link][5][15]
-
Giel-Pietraszuk, M., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC. [Link][1]
-
Kupcova, K., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors toward the Tumor-Associated Carbonic Anhydrases IX and XII. Molecules. [Link][8]
-
Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link][3]
-
Neda, I., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. [Link][6]
-
Moi, D., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ResearchGate. [Link][9]
-
Moi, D., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules. [Link][7]
-
Taylor & Francis Online. (2021). Carbonic anhydrase inhibitors – Knowledge and References. Journal of Sulfur Chemistry. [Link][16]
-
D'Ascenzio, M., et al. (2025). 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. Bioorganic Chemistry. [Link][4]
-
de Paula, G.S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry. [Link][11]
-
Angeli, A., et al. (2021). Carbonic Anhydrase Inhibitors Featuring a Porphyrin Scaffold: Synthesis, Optical and Biological Properties. ResearchGate. [Link][2]
-
Moi, D., et al. (2021). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link][10]
Sources
- 1. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. iris.unica.it [iris.unica.it]
- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (ab283387) [abcam.co.jp]
- 15. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Troubleshooting N-sulfonylation reactions of secondary amines
Topic: Troubleshooting N-Sulfonylation of Secondary Amines
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Optimization, Troubleshooting, and Green Alternatives for Secondary Amine Sulfonylation
Core Protocol & Mechanistic Grounding
Before troubleshooting, we must establish the baseline "Gold Standard" protocol. Deviations from this baseline are the root cause of 80% of user tickets.
The "Gold Standard" Protocol (DCM/TEA/DMAP)
For secondary amines (
Standard Operating Procedure:
-
Dissolution: Dissolve secondary amine (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration].
-
Base Addition: Add Triethylamine (TEA) (1.5 - 2.0 equiv).
-
Why? TEA acts as a proton scavenger (HCl sponge) but is a poor nucleophilic catalyst due to sterics.
-
-
Catalyst: Add DMAP (0.1 equiv).
-
Why? DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which transfers the sulfonyl group to the amine 10^3–10^4 times faster than the chloride itself.
-
-
Addition: Add Sulfonyl Chloride (1.1 - 1.2 equiv) dropwise at 0°C, then warm to RT.
Mechanistic Visualization: The DMAP Turbocharger
Figure 1 illustrates the catalytic cycle that drives this reaction. Note how DMAP (Node B) bypasses the direct attack of the amine on the chloride.
Caption: Figure 1. Nucleophilic catalysis by DMAP. The formation of the labile N-sulfonylpyridinium intermediate lowers the activation energy for the amine attack.
Troubleshooting Matrix (Q&A)
Issue 1: "My reaction is stalled. TLC shows starting material remaining after 12 hours."
Diagnosis: This is typically a kinetic issue caused by steric bulk (either on the amine or the sulfonyl chloride) or electronic deactivation.
Corrective Actions:
-
The "DMAP Spike": If you didn't use DMAP, add 10 mol% immediately. If you did, increase to 20-30 mol%.
-
Concentration: Sulfonylation is bimolecular. Dilution kills rates. If your reaction is more dilute than 0.1 M, concentrate it to 0.5 M or even 1.0 M.
-
Thermal Force: Reflux in DCM (40°C) is often insufficient for hindered amines. Switch solvent to 1,2-Dichloroethane (DCE) and heat to 80°C.
-
Microwave Irradiation: For extremely hindered amines (e.g., diisopropylamine derivatives), microwave heating (100°C, 10-20 min) can overcome the activation barrier that thermal heating cannot [1].
Issue 2: "The sulfonyl chloride spot disappeared, but I have low product yield."
Diagnosis:
Hydrolysis. Water is a better nucleophile than a sterically hindered secondary amine. If your solvent was "wet" (not distilled or dried), the sulfonyl chloride hydrolyzed to the sulfonic acid (
Verification: Check the aqueous layer during workup.[1][2] Sulfonic acids are water-soluble and highly acidic.
Corrective Actions:
-
Strict Anhydrous Protocol: Use flame-dried glassware and solvents dried over molecular sieves.
-
Reagent Quality: Sulfonyl chlorides degrade over time, forming HCl and sulfonic acid. If the reagent bottle has a crusty white solid on the rim, distill or recrystallize the reagent before use.
-
Alternative Reagent: Consider Sulfonyl Fluorides . They are significantly more stable to water/hydrolysis but maintain high reactivity toward amines, especially under calcium-catalyzed conditions [2].
Issue 3: "I cannot separate the product from the starting amine."
Diagnosis: Purification strategy failure.[3] Unlike primary sulfonamides, secondary sulfonamides are neutral , not acidic. They cannot be extracted into base.
The "Self-Validating" Workup Protocol: This system relies on the chemical properties of the components to force separation without chromatography.
| Component | Chemical Nature | Workup Destination |
| Product ( | Neutral | Organic Layer |
| Unreacted Amine | Basic | Aqueous Layer (Acid Wash) |
| Sulfonyl Chloride | Electrophilic | Hydrolyzes to Acid (Base Wash) |
| Sulfonic Acid (Byproduct) | Acidic | Aqueous Layer (Base Wash) |
| DMAP/TEA | Basic | Aqueous Layer (Acid Wash) |
Step-by-Step Purification:
-
Quench: Add water to hydrolyze excess sulfonyl chloride. Stir vigorously for 15 mins.
-
Acid Wash: Wash organic layer with 1M HCl.
-
Result: Unreacted amine, TEA, and DMAP are protonated and move to the aqueous layer. Product stays in organic.
-
-
Base Wash: Wash organic layer with Sat.[2]
or 1M NaOH.-
Result: Hydrolyzed sulfonic acid (
) moves to the aqueous layer. Product stays in organic.
-
-
Finish: Dry (
) and concentrate.
Advanced Troubleshooting Flowchart
Figure 2 provides a logic gate for decision-making during the reaction monitoring phase.
Caption: Figure 2. Decision tree for troubleshooting incomplete conversions.
Green & Aqueous Alternatives
For users restricted from using chlorinated solvents or requiring eco-friendly methods.
The Schotten-Baumann Variant
While secondary amines are hydrophobic, sulfonylation can be performed in water or biphasic systems using inorganic bases.
Protocol:
-
Solvent: Water/Acetone or Water/THF (1:1).
-
Base:
or (2.0 equiv). -
Procedure: Dissolve amine in the organic co-solvent. Dissolve base in water. Mix. Add sulfonyl chloride dropwise.[2]
-
Mechanism: The inorganic base neutralizes the HCl generated. The reaction relies on the interfacial transfer or solubility of the amine in the aqueous-organic mix.
-
Note: This is less effective for highly lipophilic, hindered secondary amines compared to the DCM/DMAP method.
Catalyst-Free Aqueous Synthesis
Recent "on-water" protocols utilize surfactant-type catalysis or simple heterogeneous mixing to drive the reaction, often avoiding organic solvents entirely for the reaction step [3].
References
-
Lakrout, S., et al. (2013). "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions."[4] RSC Advances. Link
-
Revankar, H. M., et al. (2018).[5] "Recent advances in synthesis of sulfonamides: A review." Chemistry & Biology Interface. Link
-
Brahmachari, G., et al. (2011). "Green and Efficient Synthesis of N-Sulfenyl Sulfoximines in Water." ResearchGate/ACS Omega Context. Link
Sources
Technical Support Center: Purification Strategies for 4-Nitrobenzenesulfonyl Chloride (NsCl)
[1]
Welcome to the Application Support Hub. You are likely here because you are performing a nosyl protection of an amine or activating an alcohol, and the excess 4-nitrobenzenesulfonyl chloride (NsCl) is persisting in your crude mixture.[1] NsCl is a robust reagent that often streaks on chromatography columns and co-elutes with products, making standard purification frustrating.
This guide moves beyond generic "wash with water" advice. It provides chemically grounded, self-validating protocols to chemically sequester or hydrolyze excess NsCl, ensuring a clean isolation of your target molecule.[1]
Quick Diagnostic: Which Method Fits Your Situation?
| Scenario | Recommended Method | Why? |
| Standard Synthesis | Method A: Basic Hydrolysis | Cost-effective; uses standard reagents (NaHCO₃).[1] |
| Stubborn Impurity / Time Critical | Method B: The "Smart" Quench (DMAPA) | Chemically modifies NsCl into an acid-soluble species for instant removal.[1] |
| Water-Sensitive / High Value | Method C: Solid-Supported Scavenger | Anhydrous; filtration-based; no aqueous workup required.[1] |
Method A: The Standard Aqueous Workup (Optimized)
Use this for robust products stable to mild base.
The Problem: Simple water washes are often insufficient because NsCl hydrolysis is slow at neutral pH and room temperature. It behaves like a "greasy" organic molecule and partitions into your organic layer.
The Fix: You must catalyze the hydrolysis to form 4-nitrobenzenesulfonate (water-soluble).[1]
Protocol:
-
Quench: Add saturated aqueous NaHCO₃ (approx. 3-5 equivalents relative to NsCl) to the reaction mixture.
-
Catalysis (Critical Step): Add a catalytic amount of pyridine or N-methylimidazole (NMI) (0.1 eq) if not already present.[1] These nucleophilic catalysts attack the sulfonyl chloride, forming a highly reactive intermediate that hydrolyzes rapidly [1].
-
Agitation: Stir vigorously for 30–60 minutes at room temperature. Do not skip this wait time.
-
Extraction:
Q: I washed it three times, but I still see a UV-active spot for NsCl on my TLC. A: The hydrolysis was likely incomplete. NsCl is surprisingly stable in biphasic systems. Switch to Method B for a guaranteed chemical removal.
Method B: The "Smart" Quench (Amine Sequestration)
Use this for fast, guaranteed removal without long stirring times.[1]
The Logic: Instead of waiting for hydrolysis, we react the excess NsCl with a specific amine that alters its solubility.
-
Reagent: 3-(Dimethylamino)propylamine (DMAPA) or N,N-Dimethylethylenediamine (DMEDA) .[1]
-
Mechanism: These amines react instantly with NsCl to form a sulfonamide that contains a basic tertiary amine tail. This byproduct becomes soluble in acidic water.
Protocol:
-
Quench: Add DMAPA (1.5 equivalents relative to excess NsCl) to the reaction mixture.
-
React: Stir for 10–15 minutes . The reaction is instantaneous.
-
Workup:
Visualization of the "Smart" Quench Workflow:
Caption: Workflow for removing NsCl using DMAPA. The lipophilic impurity is converted into a hydrophilic salt.
Method C: Solid-Supported Scavengers
Use this for parallel synthesis, automated workflows, or acid/base sensitive compounds.[1]
The Logic: If you cannot use aqueous washes, use a polymer-bound amine to physically capture the NsCl.[1] You then filter the resin away.
Recommended Resins:
-
Trisamine Resin (PS-Trisamine): High loading, effective scavenger.[1]
-
Benzylamine Resin: Alternative option.
Protocol:
-
Calculate: Add 2–3 equivalents of resin (relative to expected excess NsCl) to the reaction vessel.
-
Incubate: Shake or stir gently for 1–2 hours.
-
Filter: Pass the mixture through a fritted funnel or cotton plug.
-
Rinse: Wash the resin with DCM/THF to recover entrained product.
-
Result: The filtrate contains your product; the NsCl is covalently bound to the beads in the trash [2].
Troubleshooting & FAQs
Q: My product is also an amine. Will DMAPA react with my product? A: No. DMAPA is a nucleophile; it reacts with electrophiles (like NsCl). It will not react with your amine product. However, if your product is also a sulfonyl chloride (unlikely in this context), this method would destroy it.[1]
Q: I am seeing a spot on TLC that doesn't move (baseline) after using Method A. A: That is likely 4-nitrobenzenesulfonic acid (the hydrolysis product).[1] If your extraction was not basic enough, or if you used a polar solvent like n-butanol or THF for extraction, you might have dragged the acid into the organic layer.[1]
-
Fix: Wash the organic layer thoroughly with 1M NaOH (if product is stable) or saturated Na₂CO₃ to ensure the sulfonic acid is fully deprotonated and water-soluble.[1]
Q: Can I just use chromatography? A: You can, but NsCl is treacherous. It often streaks on silica gel due to partial hydrolysis on the column, contaminating fractions. If you must column it without workup, add 1% triethylamine to your eluent to keep the NsCl moving or hydrolyze it in situ, though this is less reliable than Method B.
Q: Is NsCl removal different from Tosyl Chloride (TsCl) removal? A: The chemistry is identical, but NsCl is more reactive (more electrophilic due to the nitro group) and hydrolyzes slightly faster than TsCl. However, the same "Smart Quench" (Method B) works perfectly for TsCl, MsCl, and other sulfonyl chlorides [3].
Summary of Chemical Data
| Reagent | Role | Removal Strategy | Solubility |
| 4-NsCl | Reagent (Excess) | Hydrolysis or Amine Quench | Soluble in Organics / Insoluble in Water |
| 4-NsOH | Hydrolysis Byproduct | Basic Wash (NaHCO₃/NaOH) | Water Soluble (as sulfonate salt) |
| DMAPA-Ns | Quenched Adduct | Acidic Wash (HCl/Citric) | Water Soluble (at pH < 4) |
References
-
Nucleophilic Catalysis in Sulfonyl Chloride Hydrolysis.
-
Polymer-Supported Scavengers for Purific
-
Use of Polyamines for Purific
Sources
- 1. US7772403B2 - Process to prepare sulfonyl chloride derivatives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing pH for the Sulfonylation of 4-Hydroxypiperidine
Welcome to the Technical Support Center for the sulfonylation of 4-hydroxypiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical reaction. Here, we move beyond simple protocols to provide a deep, mechanistic understanding of how pH and reaction conditions influence the outcome of your synthesis, enabling you to troubleshoot effectively and optimize your results.
Introduction: The Critical Role of pH in a Bifunctional Molecule
4-Hydroxypiperidine is a valuable bifunctional building block, possessing both a nucleophilic secondary amine and a secondary alcohol.[1] This duality presents a unique challenge in regioselective synthesis. The goal of sulfonylation is often to selectively target either the nitrogen (N-sulfonylation) to form a sulfonamide, or the oxygen (O-sulfonylation) to form a sulfonate ester. The pH of the reaction medium is the most critical variable in controlling this selectivity, as it dictates the protonation state, and therefore the nucleophilicity, of both the amine and the hydroxyl groups.
Frequently Asked Questions (FAQs)
Q1: Why is pH control so critical in the sulfonylation of 4-hydroxypiperidine?
A1: The pH of the reaction environment directly governs the protonation state of the two nucleophilic centers in 4-hydroxypiperidine: the secondary amine (a stronger base) and the secondary alcohol (a weaker base).
-
At low pH (acidic conditions): The secondary amine will be protonated to form a piperidinium salt. This positively charged species is no longer nucleophilic, effectively "protecting" the nitrogen. In this state, the hydroxyl group is the primary nucleophile available to react with the sulfonyl chloride, favoring O-sulfonylation . However, strongly acidic conditions can also promote side reactions like dehydration of the alcohol.[2]
-
At high pH (basic conditions): A suitable base will deprotonate the hydroxyl group to form a more potent nucleophile, the alkoxide. The secondary amine remains in its neutral, nucleophilic state. This environment generally favors N-sulfonylation due to the inherently higher nucleophilicity of the amine compared to the alcohol. However, an excessively high concentration of hydroxide ions can lead to the rapid hydrolysis of the sulfonyl chloride, reducing the yield.
Q2: What are the approximate pKa values for the functional groups in 4-hydroxypiperidine, and how do they influence the reaction?
A2: While the exact pKa values can vary slightly depending on the solvent and temperature, we can estimate them based on similar structures. The conjugate acid of a typical secondary amine like piperidine has a pKa of around 11. The pKa of a secondary alcohol is significantly higher, in the range of 16-18.
This large difference in pKa is the foundation of pH-controlled selectivity. At a pH between the two pKa values, the amine will be largely deprotonated and nucleophilic, while the alcohol remains protonated and less reactive.
Q3: What are the most common side reactions, and how can they be minimized?
A3: The most prevalent side reactions include:
-
Di-sulfonylation: Reaction at both the nitrogen and oxygen atoms. This is more likely to occur if there is poor pH control or if a large excess of the sulfonating agent is used.
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides react with water to form the corresponding sulfonic acid. This is particularly problematic under strongly basic conditions. Conducting the reaction in an anhydrous aprotic solvent minimizes this issue.
-
Elimination (Dehydration): Under acidic conditions and with heat, the hydroxyl group can be eliminated to form a tetrahydropyridine byproduct.[2]
-
Formation of Chlorinated Byproducts: When using pyridine as a base, it can react with the sulfonyl chloride to form a sulfonylpyridinium salt, which can then be attacked by the chloride ion to generate a chlorinated byproduct. Using a non-nucleophilic base like triethylamine can mitigate this.[3]
Minimizing these side reactions hinges on precise control of stoichiometry, temperature, and, most importantly, the basicity of the reaction medium.
Q4: Should I protect one of the functional groups before sulfonylation?
A4: Yes, a protecting group strategy is often the most robust approach to ensure complete regioselectivity.[1]
-
For selective O-sulfonylation: Protect the more nucleophilic amine first. The tert-butoxycarbonyl (Boc) group is a common choice as it is stable under the basic conditions typically used for O-sulfonylation and can be readily removed later with acid.[1]
-
For selective N-sulfonylation: While N-sulfonylation is often favored kinetically, protecting the hydroxyl group (e.g., as a silyl ether) can be beneficial if the desired product is sensitive to the reaction conditions required for selective N-sulfonylation or if O-sulfonylation is a persistent side reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of Sulfonyl Chloride: Reaction conditions are too aqueous or the base is too strong (e.g., aqueous NaOH), leading to the decomposition of your sulfonating agent. 2. Incorrect pH: The target nucleophile (amine or alcohol) is protonated and non-nucleophilic. 3. Insufficient Activation: The base is not strong enough to deprotonate the nucleophile, particularly for the less acidic alcohol. | 1. Ensure Anhydrous Conditions: Use a dry, aprotic solvent (e.g., dichloromethane, THF) and freshly distilled reagents. 2. Adjust Basicity: For N-sulfonylation, use an organic base like triethylamine or pyridine. For O-sulfonylation, consider protecting the amine first. 3. Use a Catalyst: For sluggish reactions, particularly O-sulfonylation, add a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP is a hypernucleophilic acylation catalyst that can significantly accelerate the reaction.[4] |
| Mixture of N- and O-Sulfonylated Products | 1. Inadequate pH Control: The pH of the reaction is in a range where both the amine and the alcohol are competitive nucleophiles. | 1. Employ a Protecting Group Strategy: This is the most reliable method to achieve single-isomer products. Protect the amine with a Boc group before targeting the alcohol, or vice-versa if necessary.[1] 2. Fine-tune the Base: Use a hindered, non-nucleophilic base like 2,6-lutidine to selectively deprotonate the more accessible nucleophile. |
| Formation of Di-Sulfonylated Product | 1. Excess Sulfonylating Agent: Using a large excess of the sulfonyl chloride can drive the reaction to completion at both sites. | 1. Control Stoichiometry: Use a stoichiometric amount (1.0-1.1 equivalents) of the sulfonyl chloride relative to the 4-hydroxypiperidine. |
| Reaction Stalls | 1. Insoluble Salt Formation: The hydrochloride salt of the product or starting material may precipitate out of the reaction mixture. 2. Deactivation of Catalyst: If using DMAP, it can be protonated and deactivated in the presence of the generated acid (HCl). | 1. Add More Base: The addition of an organic base like triethylamine will neutralize the generated HCl, preventing salt precipitation and keeping the catalyst active. 2. Consider Solvent: A more polar aprotic solvent like DMF might improve the solubility of reaction components. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for N-Boc Protection of 4-Hydroxypiperidine[1]
This initial step is crucial for subsequent selective O-sulfonylation.
-
Reaction Setup: Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent system such as a 1:1 mixture of dichloromethane (DCM) and water.
-
Addition of Base: Add sodium bicarbonate (1.5 eq).
-
Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.
Protocol 2: Selective O-Sulfonylation of N-Boc-4-hydroxypiperidine
-
Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq). For challenging substrates, a catalytic amount of DMAP (0.1 eq) can be included.[4]
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C and add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq) portion-wise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathways
The following diagrams illustrate the key mechanistic concepts discussed in this guide.
Caption: General sulfonylation reaction pathway.
Caption: pH-dependent selectivity in the sulfonylation of 4-hydroxypiperidine.
Caption: Catalytic cycle of DMAP in O-sulfonylation.[4]
References
-
Anderson, J. T., et al. (2010). Investigation of 4-piperidinols as novel H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(21), 6246-6249. Available at: [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Available at: [Link]
-
El-Gendy, M. A. A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]
-
Saeed, M., et al. (2009). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Journal of the Chemical Society of Pakistan, 31(4). Available at: [Link]
-
Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12, 129. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1222506-53-7|4-Hydroxypiperidine-3-sulfonic acid|BLD Pharm [bldpharm.com]
- 4. BJOC - DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support [beilstein-journals.org]
Minimizing O-sulfonylation side products in piperidin-4-ol reactions
Technical Guide: Minimizing O-Sulfonylation Side Products
Executive Summary & Mechanistic Insight
The functionalization of piperidin-4-ol presents a classic chemoselectivity challenge: distinguishing between a secondary amine (nucleophilic, pKa
When reacting with "hard" electrophiles like sulfonyl chlorides (
-
Thermodynamic Equilibration: High temperatures or long reaction times allow the sulfonyl group to migrate or react with the oxygen.
-
Alkoxide Formation: The use of strong bases or high pH (>12) deprotonates the hydroxyl group (
), creating a nucleophile orders of magnitude more reactive than the neutral amine.
The Critical Consequence: Unlike stable sulfonamides, O-sulfonated piperidines are unstable . They frequently undergo E2 elimination to form 1,2,3,6-tetrahydropyridine (an alkene), rendering the product useless and complicating purification.
Diagnostic Module: Is Your Reaction Failing?
Before altering conditions, confirm the presence of O-sulfonylation using this diagnostic checklist.
| Symptom | Diagnostic Method | Interpretation |
| New Alkene Peaks | 1H NMR | Appearance of multiplets at 5.6–5.9 ppm . This indicates the O-sulfonate has eliminated to form the tetrahydropyridine double bond. |
| Desymmetrization | 13C NMR | Piperidin-4-ol is symmetric. If O-sulfonylation occurs (without elimination), the C3/C5 carbons become chemically inequivalent due to the chiral center created or conformational lock. |
| Mass Balance Loss | LC-MS | If you see a mass corresponding to |
| pH Drift | pH Meter | In biphasic reactions, if pH drops rapidly below 8, the amine becomes protonated ( |
Optimized Protocols
Protocol A: Anhydrous Kinetic Control (Standard)
Best for: Small scale, moisture-sensitive substrates.
The Logic: This method relies on the nucleophilicity differential between
Reagents:
-
Piperidin-4-ol (1.0 equiv)
-
Sulfonyl Chloride (
) (0.95 – 1.0 equiv ) — Strict stoichiometry is vital. -
DIPEA (N,N-Diisopropylethylamine) (1.1 equiv)
-
DCM (Anhydrous), 0.1 M concentration.
Step-by-Step:
-
Dissolve piperidin-4-ol and DIPEA in DCM under
. -
Cool to -10°C (Ice/Salt bath). Low temperature suppresses O-attack.
-
Dissolve Sulfonyl Chloride in a minimal amount of DCM.
-
Add the electrophile solution dropwise over 30 minutes.
-
Quench immediately with water once the amine is consumed. Do not let it warm to RT overnight with excess reagent.
Protocol B: Schotten-Baumann Biphasic System (High Selectivity)
Best for: Scale-up, robust substrates, avoiding elimination.
The Logic: Water is used as a co-solvent.[3][4] The neutral amine partitions into the organic phase or interface to react. The alcohol remains hydrated and less reactive. The inorganic base stays in the aqueous phase, scavenging acid without generating alkoxides.
Reagents:
-
Piperidin-4-ol (1.0 equiv)
-
Sulfonyl Chloride (1.1 equiv)
-
Solvent: DCM : Water (1:1 ratio)
-
Base:
or (2.0 equiv) — Avoid NaOH to prevent high pH spikes.
Step-by-Step:
-
Dissolve piperidin-4-ol in water/DCM mixture.
-
Add
.[5] Ensure pH is roughly 9–10. -
Cool to 0°C.
-
Add Sulfonyl Chloride in one portion (or dropwise if exothermic).
-
Vigorous stirring is required (1000+ RPM) to maximize interfacial surface area.
-
Monitor pH.[5] If it drops below 8, add small amounts of base to maintain pH 8–10 .
-
Warning: If pH > 11, O-sulfonylation risk increases.
-
Visualizing the Pathway
The following diagram illustrates the competitive pathways and the "Danger Zone" of elimination.
Figure 1: Reaction pathways showing the desired N-sulfonylation (Green) versus the O-sulfonylation cascade leading to elimination (Red).
Troubleshooting & FAQs
Q: I am seeing ~15% of the elimination product (alkene). How do I remove it?
A: Purification is difficult because the polarity is often similar to the product.
-
Prevention is key: Switch to Protocol B (Schotten-Baumann). The aqueous environment suppresses the dehydration step and the carbonate base is too weak to promote rapid E2 elimination compared to organic amine bases.
-
Remediation: If you must purify, the alkene is usually less polar. Use a gradient flash column starting with 100% Hexanes/DCM before adding MeOH/EtOAc.
Q: The reaction stalls at 80% conversion. Should I add more Sulfonyl Chloride?
A: Proceed with caution. Adding excess electrophile (>1.2 equiv) is the #1 cause of O-sulfonylation.
-
Check the pH (if aqueous) or add a small amount of base (if anhydrous). The stalling is likely due to HCl accumulation protonating the remaining amine.
-
If you add more
, cool the reaction back to -10°C first.
Q: Can I use Pyridine as the solvent?
A: Not recommended for high selectivity. While pyridine is a classic solvent for sulfonylations, it often promotes O-sulfonylation because it forms a highly reactive N-sulfonylpyridinium intermediate that is less discriminating than the sulfonyl chloride itself. Furthermore, pyridine is difficult to remove completely, complicating the workup.
Q: Why avoid Sodium Hydride (NaH)?
A: NaH will irreversibly deprotonate the alcohol (forming the alkoxide) before it deprotonates the amine (which is already neutral). This guarantees O-sulfonylation. Always use bases with a pKa < 15 (conjugate acid) to ensure the alcohol remains protonated.
Decision Tree: Solving Selectivity Issues
Figure 2: Logical decision tree for diagnosing and correcting reaction failures.
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. A comprehensive overview of biphasic acylation/sulfonylation conditions favoring amine selectivity. [Link]
-
Chemoselective N-Sulfonylation of Amino Alcohols. National Institutes of Health (PubMed). Discusses the synthesis of N-sulfonylated amino alcohols and the kinetic factors involved. [Link]
-
Elimination of 4-aryl-3-methyl-4-piperidinols. Tetrahedron. Investigates the mechanism of elimination in piperidin-4-ol derivatives, confirming the instability of O-sulfonated intermediates. [Link]
-
Protecting Group Chemistry (Greene's). Wiley Online Library. Standard reference for the stability and formation of sulfonamides vs. sulfonates. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides in H2O/HFIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
Technical Support Center: Purification of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol
Welcome to our dedicated technical support guide for the separation and purification of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate and may be encountering challenges in isolating it from reaction byproducts. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
Introduction
1-(4-Nitrophenylsulfonyl)piperidin-4-ol is a crucial building block in the synthesis of various pharmacologically active molecules. Its synthesis, typically through the reaction of 4-hydroxypiperidine with 4-nitrobenzenesulfonyl chloride in the presence of a base, can sometimes be accompanied by the formation of several byproducts. The structural similarity of these impurities to the desired product can complicate purification. This guide will walk you through common separation challenges and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common issues encountered during the purification of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol.
Q1: My crude product shows multiple spots on TLC, even after a standard work-up. What are the likely byproducts?
A1: The most common byproducts in the synthesis of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol are typically unreacted starting materials and side-products from the reaction. These can include:
-
4-Hydroxypiperidine: This starting material is highly polar and will likely have a low Rf value on your TLC plate.
-
4-Nitrobenzenesulfonyl chloride: The other starting material. If your reaction has not gone to completion, you may see this on your TLC.
-
Bis-sulfonated byproduct: It is possible for a di-sulfonated product to form, especially if there are any impurities in the starting piperidine.
-
O-sulfonated product: While less common under standard conditions, it is possible for the hydroxyl group of the product to react with another molecule of 4-nitrobenzenesulfonyl chloride.
To identify these, running co-spots with your starting materials on the TLC plate is a good first step.
Q2: I'm having trouble removing the unreacted 4-nitrobenzenesulfonyl chloride. What is the best approach?
A2: 4-Nitrobenzenesulfonyl chloride is reactive towards nucleophiles and can be readily quenched and removed during the work-up. A common and effective method is to wash the organic layer with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is often sufficient. The bicarbonate will react with the sulfonyl chloride to form the sodium salt of 4-nitrobenzenesulfonic acid, which is highly water-soluble and will be partitioned into the aqueous layer.
Experimental Workflow: Aqueous Wash
Caption: Workflow for removing unreacted sulfonyl chloride.
Q3: My primary purification method, recrystallization, is not giving me a pure product. What should I try next?
A3: While recrystallization can be effective if the impurities are present in small amounts, it may not be sufficient for removing byproducts with similar solubility profiles to your desired product. In this case, column chromatography is the recommended next step. The polarity of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol allows for good separation on silica gel.
A gradient elution system, starting with a less polar solvent system and gradually increasing the polarity, will likely provide the best separation. A common solvent system is a mixture of ethyl acetate and hexanes.
Troubleshooting Logic: Purification Strategy
Caption: Decision tree for purification strategy.
Detailed Experimental Protocols
Protocol 1: Column Chromatography for Purification of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol
This protocol assumes a crude product that contains a mixture of the desired product and less polar byproducts.
Materials:
-
Crude 1-(4-Nitrophenylsulfonyl)piperidin-4-ol
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 20% ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the eluent. A suggested gradient is as follows:
-
20-30% Ethyl Acetate/Hexanes (to elute non-polar impurities)
-
30-50% Ethyl Acetate/Hexanes (the desired product should elute in this range)
-
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 1-(4-Nitrophenylsulfonyl)piperidin-4-ol.
Data Summary Table:
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most applications. |
| Mobile Phase | Ethyl Acetate / Hexanes | A versatile system for this compound. |
| Elution Mode | Gradient | Provides better separation than isocratic. |
| Starting Polarity | 10-20% Ethyl Acetate | Ensures non-polar impurities elute first. |
| Elution Polarity | 30-50% Ethyl A |
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. We will dissect the structural information encoded within its spectrum, comparing it with key analogues to understand the influence of various functional groups on proton chemical environments. This document is intended for researchers and professionals in drug development who rely on NMR for unequivocal structural elucidation.
The Strategic Importance of NMR in Heterocyclic Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of organic structure determination.[1] For complex molecules like substituted piperidines, which are privileged scaffolds in drug discovery, ¹H NMR provides critical data on proton identity, connectivity, and stereochemistry.[2] The analysis hinges on four key parameters: chemical shift (δ), signal integration, multiplicity (splitting pattern), and coupling constants (J).[3][4] A meticulous interpretation of these parameters allows us to build a complete picture of the molecular architecture.
The subject of our analysis, 1-(4-Nitrophenylsulfonyl)piperidin-4-ol, presents a fascinating case. It combines a flexible six-membered piperidine ring with a rigid, strongly electron-withdrawing aromatic sulfonyl group. This combination creates a distinct and information-rich ¹H NMR spectrum.
Caption: Structure of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol with key protons labeled.
Predicted ¹H NMR Spectrum of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol
A comprehensive analysis begins with predicting the spectrum based on fundamental principles. The molecule has several distinct proton environments:
-
Aromatic Protons (Hₐ, Hₑ): The para-substituted phenyl ring creates an AA'BB' system. The strong electron-withdrawing effects of both the sulfonyl group and the nitro group will significantly deshield these protons, pushing their chemical shifts far downfield. We expect two doublets, each integrating to 2H. Protons ortho to the nitro group (Hₑ) will be further downfield than those ortho to the sulfonyl group (Hₐ).[4]
-
Piperidine Protons (H-2 to H-6): The piperidine ring adopts a chair conformation.[5] This conformational rigidity makes axial and equatorial protons diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.
-
H-2/H-6: These protons are adjacent to the nitrogen atom, which is bonded to the electron-withdrawing sulfonyl group. They will be the most deshielded of the piperidine protons. The axial (H-ax) and equatorial (H-eq) protons will appear as distinct multiplets.
-
H-3/H-5: These protons are adjacent to the C-4 carbon. They will be more shielded than H-2/H-6 and will also show distinct axial and equatorial signals.
-
H-4: This single proton is attached to the same carbon as the hydroxyl group. Its chemical shift will be influenced by the electronegativity of the oxygen atom.
-
-
Hydroxyl Proton (-OH): This proton is exchangeable. It will typically appear as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data for 1-(4-Nitrophenylsulfonyl)piperidin-4-ol (in DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |
| Hₑ (Aromatic) | ~ 8.45 | d (doublet) | 2H | J(Hₑ,Hₐ) ≈ 9.0 | Ortho to NO₂, highly deshielded. |
| Hₐ (Aromatic) | ~ 8.10 | d (doublet) | 2H | J(Hₐ,Hₑ) ≈ 9.0 | Ortho to SO₂, deshielded. |
| -OH | Variable (~4.8) | br s (broad singlet) | 1H | - | Exchangeable proton. |
| H-4 (axial) | ~ 3.75 | m (multiplet) | 1H | - | Deshielded by adjacent -OH group. |
| H-2eq, H-6eq | ~ 3.60 | m (multiplet) | 2H | - | Deshielded by adjacent sulfonyl group. |
| H-2ax, H-6ax | ~ 2.95 | m (multiplet) | 2H | - | Shielded relative to equatorial counterpart. |
| H-3eq, H-5eq | ~ 1.85 | m (multiplet) | 2H | - | Equatorial protons. |
| H-3ax, H-5ax | ~ 1.50 | m (multiplet) | 2H | - | Most shielded axial protons. |
Comparative Spectral Analysis
To truly appreciate the spectral features, we compare our target molecule with simpler, structurally related compounds. This comparison highlights the electronic and steric effects of the substituents.
Alternative 1: Piperidin-4-ol (The Unsubstituted Core)
Piperidin-4-ol serves as our baseline.[6] Without the bulky, electron-withdrawing N-sulfonyl group, all piperidine protons are significantly more shielded (shifted upfield). The signals for H-2/H-6 and H-3/H-5 are less resolved and appear at a much higher field compared to the target compound.[7]
Alternative 2: 1-(Phenylsulfonyl)piperidine (Effect of the Nitro Group)
This analogue allows us to isolate the effect of the para-nitro group on the aromatic ring. In 1-(phenylsulfonyl)piperidine, the aromatic protons appear as a complex multiplet between 7.5-7.8 ppm.[8] The addition of the nitro group in our target molecule resolves this multiplet into a clean pair of doublets and shifts the entire aromatic system downfield by approximately 0.3-0.7 ppm, demonstrating the powerful deshielding effect of the nitro substituent.
Alternative 3: 4-((4-Nitrophenyl)sulfonyl)morpholine (Effect of the Heteroatom)
Replacing the piperidine's C-4 methylene with an oxygen atom to form a morpholine ring introduces significant changes. In the morpholine analogue, the protons adjacent to the ring oxygen (O-CH₂) appear around 3.6-3.7 ppm, while the protons adjacent to the nitrogen (N-CH₂) are found around 2.9-3.0 ppm (in DMSO).[8] This contrasts with our target, where the C-4 proton is a methine (-CHOH) and the C-3/C-5 protons are simple methylenes, leading to a more complex aliphatic region.
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Key Protons
| Compound | H-2/H-6 Protons | H-3/H-5 Protons | Aromatic Protons |
| 1-(4-Nitrophenylsulfonyl)piperidin-4-ol | ~2.95 - 3.60 | ~1.50 - 1.85 | ~8.10, ~8.45 |
| Piperidin-4-ol | ~2.9 - 3.1 | ~1.4 - 1.8 | N/A |
| 1-(Phenylsulfonyl)piperidine | ~3.25 | ~1.5 - 1.7 | ~7.5 - 7.8 |
| 4-((4-Nitrophenyl)sulfonyl)morpholine | ~3.0 (N-CH₂) | ~3.6 (O-CH₂) | ~8.0, ~8.4 |
Experimental Design for Unambiguous Analysis
A robust analysis relies on a well-designed experimental workflow. Simply acquiring a 1D proton spectrum is often insufficient for complex structures. A multi-faceted approach ensures self-validation and trustworthiness of the final assignment.
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HPLC retention time for 1-(4-Nitrophenylsulfonyl)piperidin-4-ol
An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol
Introduction
1-(4-Nitrophenylsulfonyl)piperidin-4-ol is a heterocyclic compound incorporating a piperidine ring, a common scaffold in medicinal chemistry known for its presence in numerous pharmaceutical agents.[1][2] The molecule's structure, featuring a sulfonamide linkage and a nitrophenyl group, suggests its potential as a synthetic intermediate or a pharmacologically active agent itself. The accurate and reliable quantification of such molecules is paramount for purity assessment, stability studies, and quality control in drug discovery and development.[3]
High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for the separation and quantification of small molecules in the pharmaceutical industry, prized for its robustness, versatility, and high resolving power.[4][5] This guide provides a comprehensive comparison of potential HPLC methodologies for the analysis of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol, explains the scientific rationale behind method development choices, and contrasts HPLC with alternative analytical techniques.
Physicochemical Profile and Chromatographic Implications
A molecule's chromatographic behavior is intrinsically linked to its physicochemical properties. While direct experimental data for 1-(4-Nitrophenylsulfonyl)piperidin-4-ol is not widely published, we can infer its properties from its distinct structural motifs:
-
Piperidin-4-ol Moiety: This saturated heterocycle contains a hydroxyl group, which is polar and capable of hydrogen bonding. This increases the molecule's overall polarity.
-
4-Nitrophenylsulfonyl Moiety: This aromatic sulfonyl group is significantly more non-polar (hydrophobic). The nitro group (-NO₂) acts as a powerful chromophore, making the molecule highly suitable for ultraviolet (UV) detection.[3]
This amphiphilic nature—possessing both polar and non-polar regions—makes 1-(4-Nitrophenylsulfonyl)piperidin-4-ol an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where it can interact effectively with a non-polar stationary phase. The predicted partition coefficient (XLogP) for the similar compound 1-[(4-Nitrophenyl)sulfonyl]piperazine is 0.2, indicating a relatively balanced polarity suitable for RP-HPLC.[6]
Comparative Analysis of RP-HPLC Methods
The key to a successful HPLC separation lies in the selection and optimization of the stationary and mobile phases. For 1-(4-Nitrophenylsulfonyl)piperidin-4-ol, a C18 column is the logical starting point due to its hydrophobicity, which will promote retention of the nitrophenylsulfonyl group. The following table compares two potential RP-HPLC methods, outlining the impact of key parameter changes on the retention time and overall chromatographic performance.
| Parameter | Method A: High-Resolution Gradient | Method B: Isocratic Screening | Rationale & Impact on Retention Time |
| Stationary Phase | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[7] | YMC-Triart C8 (250 x 4.6 mm, 5 µm)[3] | A C18 phase offers stronger hydrophobic interactions than C8, leading to longer retention times. C8 can provide alternative selectivity and faster elution for moderately non-polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1 M Phosphate Buffer (pH 3.0)B: Methanol | Acetonitrile is a stronger organic solvent than methanol, generally resulting in shorter retention times. Formic acid is a common MS-compatible modifier that ensures good peak shape for amine-containing compounds. Phosphate buffers offer excellent pH control but are not MS-compatible. |
| Elution Mode | Gradient: 0-15 min: 20% to 80% B15-17 min: 80% B17-20 min: 20% B | Isocratic: 60% B | Gradient elution is ideal for complex samples or when the optimal mobile phase composition is unknown, ensuring elution of all components. Isocratic elution is simpler, more robust for QC, and provides consistent retention times once optimized. |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[3] | Higher flow rates decrease retention times but can lead to increased backpressure and reduced column efficiency. 1.0 mL/min is standard for 4.6 mm ID columns. |
| Detection (UV) | 265 nm[3] | 265 nm[3] | The nitroaromatic structure provides strong UV absorbance. 265 nm is a common wavelength for detecting such chromophores, ensuring high sensitivity. |
| Column Temp. | 30 °C | 35 °C | Increasing temperature slightly decreases mobile phase viscosity and can reduce retention times while improving peak efficiency. |
Detailed Experimental Protocol (Proposed Method A)
This section provides a step-by-step protocol for the high-resolution gradient method, designed to be a robust starting point for the analysis of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol.
Reagents and Materials
-
1-(4-Nitrophenylsulfonyl)piperidin-4-ol reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade) for sample dissolution
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Zorbax Eclipse XDB C18 column (150 x 4.6 mm, 5 µm) or equivalent.
Procedure
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of deionized water. Mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Causality: The acidic modifier (formic acid) protonates residual silanols on the stationary phase and ensures the analyte is in a single ionic state, preventing peak tailing and improving reproducibility.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of 1.0 mg/mL by accurately weighing ~10 mg of the reference standard into a 10 mL volumetric flask and dissolving in methanol.
-
Create a working standard of 50 µg/mL by diluting the stock solution with a 50:50 mixture of methanol and water.
-
Causality: Using a strong organic solvent like methanol ensures complete dissolution of the analyte for the stock solution. The working standard is diluted in a solvent similar to the initial mobile phase composition to ensure good peak shape upon injection.
-
-
HPLC System Setup and Equilibration:
-
Install the C18 column and set the column oven temperature to 30 °C.
-
Purge the pump lines with fresh mobile phases.
-
Equilibrate the column with the initial mobile phase composition (20% B) at a flow rate of 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.
-
Causality: Proper equilibration ensures the stationary phase surface is saturated with the mobile phase, which is critical for achieving reproducible retention times.[8]
-
-
Chromatographic Run:
-
Set the UV detector to monitor at 265 nm.
-
Inject 10 µL of the working standard solution.
-
Run the gradient program as defined in Method A.
-
Causality: A 10 µL injection volume is a standard starting point that balances sensitivity with the risk of column overload. The gradient ensures that the analyte will elute within a reasonable time with good peak shape.
-
Data Analysis
-
Identify the peak corresponding to 1-(4-Nitrophenylsulfonyl)piperidin-4-ol based on its retention time.
-
Integrate the peak area to perform quantification against a calibration curve if required. The retention time itself is a critical parameter for identification.[9]
Visualization: HPLC Workflow
The following diagram illustrates the standard workflow for an HPLC analysis.
Caption: A typical experimental workflow for HPLC analysis.
Comparison with Alternative Analytical Techniques
While RP-HPLC is the workhorse for this type of analysis, alternative techniques may be preferable depending on the specific analytical challenge.
| Technique | Principle | Advantages for This Analyte | Disadvantages | Best Use Case |
| Thin-Layer Chromatography (TLC) | Separation on a coated plate with detection via UV light or staining.[10] | Simple, low-cost, rapid screening for presence/absence. | Low resolution, not quantitative without a densitometer, manual process. | Quick reaction monitoring in a synthesis lab or initial purity checks. |
| LC-Mass Spectrometry (LC-MS) | HPLC separation followed by detection based on mass-to-charge ratio.[11] | Provides molecular weight confirmation and structural information. Extremely high sensitivity and selectivity. | Higher cost and complexity. Requires volatile mobile phase modifiers (like formic acid). | Definitive identification of the analyte, impurity profiling, and analysis in complex biological matrices. |
| Gas Chromatography (GC) | Separation in the gas phase based on boiling point and polarity.[12] | High resolution for volatile compounds. | The analyte is likely not volatile enough without derivatization, which adds complexity and potential for error. | Not recommended unless a specific volatile impurity is being targeted. |
| Hydrophilic Interaction Chromatography (HILIC) | Separation of polar compounds using a polar stationary phase and a high organic content mobile phase.[13] | Could provide better retention if the compound is too polar for good RP-HPLC retention. Offers orthogonal selectivity. | Can have longer equilibration times and be less robust than RP-HPLC. | Analysis of polar metabolites or if RP-HPLC fails to provide adequate retention. |
Visualization: Analytical Method Selection
This decision tree guides the selection of an appropriate analytical method based on experimental needs.
Caption: Decision tree for selecting an analytical technique.
Conclusion
The analysis of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol is readily achievable using standard Reversed-Phase High-Performance Liquid Chromatography with UV detection. A C18 stationary phase coupled with an acidified acetonitrile/water mobile phase provides a robust and reliable method for separation and quantification. The inherent strong UV chromophore in the molecule's structure ensures excellent sensitivity. While HPLC stands as the primary choice for routine quality control, techniques like LC-MS offer superior selectivity and confirmatory power for more demanding applications, such as impurity identification or analysis in complex sample matrices. The choice of method should always be guided by the specific requirements of the analysis, balancing the need for resolution, sensitivity, and throughput.
References
-
Journal of AOAC INTERNATIONAL. (2020, January 22). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Oxford Academic. Available at: [Link]
-
Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. USDA. Available at: [Link]
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Science of The Total Environment. (2025, August 06). A very fast and simple method for the determination of sulfonamide residues in seawaters. ScienceDirect. Available at: [Link]
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MDPI. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available at: [Link]
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Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]
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CHIMIA. (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Available at: [Link]
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Taylor & Francis Online. (2017, June 04). Sustainable and Eco-Friendly Alternatives for Liquid Chromatographic Analysis. Available at: [Link]
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ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
-
PubChem. (n.d.). 1-[(4-Nitrophenyl)sulfonyl]piperazine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis. Available at: [Link]
-
ResearchGate. (2025, August 05). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at: [Link]
-
R Discovery. (2021, August 03). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Available at: [Link]
-
SpringerLink. (n.d.). HPLC of Peptides and Proteins. Available at: [Link]
-
Waters. (n.d.). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
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A Senior Application Scientist's Guide to the Crystallographic Analysis of N-Sulfonyl Piperidine Derivatives
Introduction: The Structural Significance of a Privileged Scaffold
To the researchers, scientists, and drug development professionals who drive innovation, the N-sulfonyl piperidine moiety is a familiar and powerful ally. This structural motif is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents due to its unique combination of properties. The piperidine ring, a saturated six-membered heterocycle, offers a versatile three-dimensional scaffold that can be tailored to interact with complex biological targets, while the N-sulfonyl group imparts critical electronic features and hydrogen bonding capabilities that govern molecular recognition.
The precise spatial arrangement of atoms—the molecule's conformation and configuration—is not a trivial detail; it is the very language through which a compound communicates with its biological target. For N-sulfonyl piperidine derivatives, this three-dimensional structure dictates everything from receptor binding affinity to metabolic stability. Therefore, single-crystal X-ray diffraction (SC-XRD) is not merely a characterization technique; it is an essential tool for rational drug design, providing unambiguous, high-resolution insights into the molecule's architecture.
This guide provides an in-depth comparison of crystallographic data for several N-sulfonyl piperidine derivatives, offering a window into how subtle changes in chemical structure manifest as significant differences in solid-state conformation and packing. We will explore the causality behind the experimental choices in structure determination and provide a robust, self-validating protocol for obtaining high-quality crystallographic data.
The Crystallographic Workflow: From Synthesis to Structure
Obtaining a high-quality crystal structure is a systematic process that demands precision at every stage. Each step is designed to validate the next, ensuring the final structural model is a faithful representation of the molecule. The causality behind this workflow is rooted in the fundamental principles of crystallography: growing a well-ordered single crystal, accurately measuring its diffraction of X-rays, and computationally reconstructing the electron density to reveal the atomic positions.
Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.
Detailed Experimental Protocol
This protocol represents a standard, self-validating workflow for the structural determination of novel N-sulfonyl piperidine derivatives.
1. Crystal Growth: The Foundation of Quality Data
-
Objective: To grow a single, well-ordered crystal of at least 0.1 x 0.1 x 0.1 mm, free from defects. The quality of the crystal is the single most important factor determining the quality of the final structure.
-
Methodology (Slow Evaporation):
-
Dissolve the purified compound (5-10 mg) in a minimal amount of a suitable solvent or solvent mixture (e.g., acetonitrile/DMF, methanol, ethanol) in a small, clean vial. The choice of solvent is critical; it should be one in which the compound is moderately soluble, allowing for slow saturation as the solvent evaporates.
-
Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation, preventing rapid precipitation which leads to amorphous powder or poorly-formed microcrystals.
-
Place the vial in a vibration-free environment and leave it undisturbed for several days to weeks.
-
Monitor periodically for the formation of prismatic or block-shaped single crystals.
-
-
Causality: Slow solvent evaporation allows molecules to deposit onto a growing lattice in an ordered fashion, minimizing defects and maximizing crystal size. A vibration-free environment is essential to prevent secondary nucleation and polycrystalline growth.
2. Data Collection: Capturing the Diffraction Pattern
-
Objective: To accurately measure the intensities and positions of thousands of diffracted X-ray reflections as the crystal is rotated.
-
Methodology:
-
Carefully select a suitable crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant oil.
-
The assembly is placed on the diffractometer and flash-cooled to a low temperature (typically around 100-150 K) in a stream of nitrogen gas.
-
An X-ray beam (commonly Mo Kα, λ=0.71073 Å) is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected on a detector.
-
-
Causality: Cooling the crystal reduces the thermal motion of atoms. This leads to sharper diffraction spots at higher angles, resulting in a higher resolution dataset and a more precise final structure. The cryoprotectant prevents ice formation, which would create its own diffraction pattern.
3. Structure Solution and Refinement: From Data to Model
-
Objective: To convert the raw diffraction data into a chemically sensible three-dimensional model of the molecule.
-
Methodology (using SHELX software suite as an example):
-
Data Processing: The raw images are processed to integrate the intensities of each reflection and apply corrections (e.g., for absorption). This yields a file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution: Programs like SHELXT use "direct methods" to solve the "phase problem" and generate an initial electron density map, from which a preliminary molecular model can be built.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization program like SHELXL. In this iterative process, atomic positions and displacement parameters are adjusted to improve the agreement between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) derived from the model.
-
Validation: The final model is validated using software tools to check for geometric consistency and to generate a standard Crystallographic Information File (CIF). The quality of the model is assessed by metrics like the R1 factor and the Goodness of Fit (GooF).
-
-
Causality: Refinement is a process of optimization. By minimizing the difference between the experimental data and the data calculated from the model (the R-value), we arrive at the most probable atomic arrangement. Anisotropic displacement parameters (ellipsoids) are used to model the thermal motion and any slight positional disorder of the atoms, providing a more accurate and realistic model.
Comparative Crystallographic Analysis
The true power of crystallography in drug design is revealed through comparison. By analyzing how different substituents on the N-sulfonyl piperidine scaffold influence its solid-state structure, we can derive crucial structure-activity relationships (SAR). Below is a comparison of three distinct derivatives, highlighting key structural parameters.
| Parameter | Derivative 1 | Derivative 2 | Derivative 3 |
| Compound Name | (E)-N′-[4-(piperidin-1-yl)benzylidene]benzenesulfonohydrazide | Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Phenyl(3-methyl-2,6-diphenyl-piperidin-1-yl)methanone |
| CSD/CCDC Refcode | CCDC 1863584 (similar) | 2193735 | Not specified |
| Formula | C₁₈H₂₁N₃O₂S | C₂₄H₂₆N₂O₄S | C₂₅H₂₅NO |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c | P2₁/n | P-1 |
| Piperidine Conformation | Chair | Chair | Disordered: Chair & Twisted Boat |
| Key Torsion Angle | C-S-N-N: 59.7° (synclinal) | C7-C8-S1-C10: -71.5° (-sc) | N/A (Disordered) |
| Substituent Orientation | Phenyl on piperidine is equatorial. | Ethyl ester group is equatorial. | Phenyl groups at C2/C6 are axial. |
| Key Intermolecular Interactions | N—H···O hydrogen bonds forming chains. | Weak C—H···O hydrogen bonds. | C—H···O intramolecular interactions. |
Analysis of Structural Variations
-
Piperidine Ring Conformation: In Derivatives 1 and 2, the piperidine ring adopts the most stable, low-energy chair conformation. This is typical for simple piperidine systems. However, in Derivative 3, the presence of bulky phenyl substituents at the 2 and 6 positions, combined with an N-benzoyl group, introduces significant steric strain. This strain is partially relieved through disorder in the crystal, where the piperidine ring exists as a mixture of both chair and higher-energy twisted boat conformations. This demonstrates how steric crowding can dramatically alter the fundamental conformation of the heterocyclic ring.
Safety Operating Guide
Prudent Disposal of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol: A Guide for the Modern Laboratory
This guide provides a detailed protocol for the safe and compliant disposal of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol. As a compound featuring both a nitrophenyl and a sulfonyl group, it necessitates a disposal strategy that respects its chemical properties and potential hazards. This document is intended for researchers, scientists, and drug development professionals, offering a framework for responsible laboratory waste management.
Compound Profile and Hazard Identification
1-(4-Nitrophenylsulfonyl)piperidin-4-ol is a chemical intermediate often used in medicinal chemistry and drug discovery. Its structure, containing a nitroaromatic ring and a piperidinol core, dictates its reactivity and toxicological profile. A thorough understanding of its properties is the foundation of a safe disposal plan.
Key identifiers and hazard information are summarized below:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₅S | PubChem |
| Molecular Weight | 286.31 g/mol | PubChem |
| Appearance | White to off-white powder | Chemical Supplier Catalogs |
| Primary Hazards | Acute toxicity (oral, dermal, inhalation), Skin irritation, Eye irritation, Potential for thermal decomposition | Safety Data Sheets (SDS) |
The presence of the 4-nitro group is of particular concern. Aromatic nitro compounds are known for their potential thermal instability and, in some cases, explosive properties, especially when heated or subjected to shock. While this specific compound is not classified as an explosive, the general principle of handling nitro compounds with caution must be applied.
The 'Why': Understanding the Reactivity of the Nitrophenylsulfonyl Moiety
The disposal protocol for 1-(4-Nitrophenylsulfonyl)piperidin-4-ol is directly informed by the chemistry of its functional groups.
-
The Nitro Group (-NO₂) : The nitro group is a strong electron-withdrawing group, which activates the aromatic ring. More importantly, it is an energetic functional group. The decomposition of nitroaromatic compounds can be highly exothermic, and under certain conditions of heat or confinement, this can lead to a rapid release of gas and energy. Therefore, uncontrolled heating or mixing with incompatible materials must be strictly avoided.
-
The Sulfonyl Group (-SO₂-) : The sulfonyl group is generally stable. However, the combination of functional groups can sometimes lead to unexpected reactivity. The primary concern with disposal is ensuring that it does not come into contact with strong reducing agents that could potentially react with the nitro group.
Pre-Disposal Considerations: In-Lab Neutralization
For many laboratory chemicals, in-lab neutralization or degradation is a viable first step to reduce hazards. However, for nitroaromatic compounds like 1-(4-Nitrophenylsulfonyl)piperidin-4-ol, in-lab chemical neutralization by untrained personnel is strongly discouraged.
The reactions required to degrade the nitro group can be hazardous, potentially involving strong reducing agents and generating toxic byproducts. The risk of an uncontrolled exothermic reaction is significant. Therefore, the most prudent and safest approach is to treat the compound as a stable chemical waste and transfer it to a licensed hazardous waste disposal facility.
Standard Operating Procedure (SOP) for Disposal
The following step-by-step procedure should be followed for the routine disposal of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol and associated contaminated materials.
Phase 1: Waste Segregation
-
Identify Waste Streams : All materials that have come into contact with 1-(4-Nitrophenylsulfonyl)piperidin-4-ol must be considered contaminated. This includes:
-
Unused or expired pure compound.
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Contaminated labware (e.g., weighing boats, pipette tips, chromatography columns).
-
Solvent rinses from contaminated glassware.
-
-
Segregate at the Source : Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Specifically, keep it separate from:
-
Strong acids and bases.
-
Strong oxidizing and reducing agents.
-
Other reactive chemical classes.
-
Phase 2: Container Selection and Labeling
-
Solid Waste :
-
Container : Use a designated, leak-proof, and robust solid waste container, typically a plastic-lined cardboard box or a dedicated plastic drum.
-
Labeling : The container must be clearly labeled with a "Hazardous Waste" sticker. The label must include:
-
The full chemical name: "1-(4-Nitrophenylsulfonyl)piperidin-4-ol".
-
The date the first item of waste was added.
-
The primary hazards (e.g., "Toxic," "Irritant").
-
-
-
Liquid Waste (e.g., solvent rinses) :
-
Container : Use a compatible, shatter-resistant waste solvent container (e.g., high-density polyethylene - HDPE). Do not use glass bottles that can break.
-
Labeling : As with solid waste, the container must have a "Hazardous Waste" label. List all chemical constituents, including the solvents and an estimated concentration of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol.
-
Phase 3: Temporary Storage
-
Location : Store the sealed waste containers in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory.
-
Conditions : The storage area should be away from heat sources, direct sunlight, and areas of high traffic.
-
Secondary Containment : Place waste containers in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
Phase 4: Arranging for Professional Disposal
-
Contact EHS : Once the waste container is full, or if it has been in storage for a period defined by your institutional policy (often 90 days), contact your institution's Environmental Health & Safety (EHS) office to arrange for a pickup.
-
Documentation : Complete any required waste manifest forms provided by EHS. Ensure the information is accurate and complete.
-
Handover : The waste will be collected by trained professionals and transported to a licensed hazardous waste disposal facility for incineration or other approved disposal methods.
Workflow and Decision Making
The following diagram outlines the decision-making process for the disposal of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol.
Personal protective equipment for handling 1-(4-Nitrophenylsulfonyl)piperidin-4-ol
Executive Safety Summary & Risk Profile
Compound Class: Nitrobenzenesulfonamide derivative / Piperidine alcohol. Physical State: Solid (Crystalline powder). Primary Hazard: Skin Sensitizer & Irritant.
This guide defines the operational safety architecture for handling 1-(4-Nitrophenylsulfonyl)piperidin-4-ol . In the absence of a compound-specific SDS, safety protocols are derived via Read-Across Methodology from structurally homologous p-nitrobenzenesulfonamides (Nosyl-protected amines) and 4-hydroxypiperidines.
Critical Risk Mechanism:
The sulfonamide moiety (
Personal Protective Equipment (PPE) Matrix
Rationale: The "Nosyl" group is a robust protecting group, but its precursors and derivatives are potent sensitizers. Barrier protection must prevent all dermal contact.
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of fine particulates. Nitro-aromatics can be absorbed via mucous membranes. |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11 mm) | Outer: 5 mil Nitrile (changed every 2 hrs). Inner: 4 mil Nitrile (visual indicator). Latex is permeable to many sulfonamides and should be avoided. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient due to the risk of fine dust migration around lenses. |
| Body | Lab Coat (Buttoned) + Tyvek Sleeves | Tyvek sleeves bridge the gap between glove and coat cuff, a common exposure point for solids. |
Operational Workflow: Safe Handling Protocol
A. Weighing & Transfer (Solid State)
Objective: Minimize dust generation and static discharge. Nitro-compounds can be static-sensitive.
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .
-
Anti-Static Measure: Use an anti-static gun or ionizing bar if the powder is fluffy/electrostatic.
-
Transfer: Do not pour freely. Use a spatula to transfer directly into a tared vessel.
B. Solubilization & Reaction Setup
Solubility Profile: Likely soluble in polar aprotic solvents (DMSO, DMF, Acetone) and chlorinated solvents (DCM). Sparingly soluble in water.
-
Dissolution: Add solvent slowly to the solid. Avoid adding solid to boiling solvent to prevent flash-boiling/bumping.
-
Heating: If heating is required, do not exceed 100°C without a DSC (Differential Scanning Calorimetry) check. Nitro-aromatics possess high energy potential; while usually stable, undefined impurities can lower decomposition temperatures.
C. Visualization: Safe Handling Logic
The following diagram outlines the decision logic for handling this compound based on its state.
Caption: Operational logic flow distinguishing solid-state dust risks from solution-state thermal risks.
Emergency Response & Spill Management
Spill Response Logic
Scenario: 5g bottle dropped, powder dispersed on floor.
-
Evacuate & Isolate: Clear the immediate area (radius 3m). Allow dust to settle (2-3 mins).
-
Don PPE: Full PPE (Goggles, N95, Double Gloves, Lab Coat).
-
Containment (Dry):
-
Do NOT dry sweep (creates aerosol).
-
Cover spill with wet paper towels (dampened with water/surfactant) to suppress dust.
-
-
Cleanup:
-
Scoop up the damp material/towels into a wide-mouth jar.
-
Wipe surface 3x with Acetone or Ethanol.
-
Check for yellow residue (colorimetric indication of nitro-compounds).
-
First Aid
-
Eye Contact: Flush for 15 mins. Note: Sulfonamides can crystallize on the cornea; medical assessment is mandatory.
-
Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol immediately on skin (may enhance absorption).
Disposal & Logistics
Waste Classification: Hazardous Chemical Waste (Toxic/Irritant). Compatibility Group: Organic Non-Halogenated (unless dissolved in DCM/Chloroform).
| Waste Stream | Method | Notes |
| Solid Waste | High-Temperature Incineration | Label as "Contains Nitro-Sulfonamide". Do not landfill.[4] |
| Liquid Waste | Solvent Incineration | Segregate from oxidizers (Nitric acid, Peroxides) to prevent nitration reactions. |
| Empty Containers | Triple Rinse -> Deface Label | Rinsate must be treated as liquid waste. |
Why Incineration? Biological waste treatment plants cannot effectively degrade the sulfonamide bond, leading to environmental persistence. High-temperature incineration ensures complete mineralization of the nitro and sulfonyl groups [1].
References
-
Thermo Fisher Scientific. (2025).[5][6] Safety Data Sheet: 4-Nitrobenzenesulfonamide. Retrieved from
-
Sigma-Aldrich. (2025).[7] Safety Data Sheet: 1-(4-Nitrophenyl)piperazine. Retrieved from
-
BenchChem. (2025).[4][8] Application Notes: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection. Retrieved from
-
National Institutes of Health (NIH). (2014). NIH Waste Disposal Guide. Retrieved from
-
PubChem. (2025). Compound Summary: 1-[(4-Nitrophenyl)sulfonyl]piperazine.[9] Retrieved from
Sources
- 1. N-(benzyloxy)-4-nitrobenzenesulfonamide - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.es [fishersci.es]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-[(4-Nitrophenyl)sulfonyl]piperazine | C10H13N3O4S | CID 2410357 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
